2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid
描述
属性
IUPAC Name |
[2-methyl-4-(propylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-3-6-12-17(15,16)9-4-5-10(11(13)14)8(2)7-9/h4-5,7,12-14H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJSKXQJUINZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NCCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681591 | |
| Record name | [2-Methyl-4-(propylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-47-7 | |
| Record name | B-[2-Methyl-4-[(propylamino)sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Methyl-4-(propylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-4-(N-propylsulfamoyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and safety considerations for 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid. This document is intended to serve as a foundational resource for its application in research and development, particularly in the context of medicinal chemistry as a building block for protein degraders.
Core Chemical Properties
This compound is a substituted arylboronic acid. The presence of the boronic acid functional group makes it a versatile intermediate in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its classification by chemical suppliers as a "Protein Degrader Building Block" suggests its utility in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are of significant interest in modern drug discovery.[1][2]
Physicochemical & Structural Data
| Property | Value | Reference(s) |
| CAS Number | 1217501-47-7 | [1][3] |
| Molecular Formula | C₁₀H₁₆BNO₄S | [3] |
| Molecular Weight | 257.11 g/mol | [1][3] |
| IUPAC Name | [2-Methyl-4-(propylsulfamoyl)phenyl]boronic acid | [3] |
| Synonyms | (2-Methyl-4-(N-propylsulfamoyl)phenyl)boronic acid, Boronic acid, B-[2-methyl-4-[(propylamino)sulfonyl]phenyl]- | [3] |
| InChI | InChI=1S/C10H16BNO4S/c1-3-6-12-17(15,16)9-4-5-10(11(13)14)8(2)7-9/h4-5,7,12-14H,3,6H2,1-2H3 | [3] |
| InChIKey | QDJSKXQJUINZIX-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCCNS(=O)(=O)C1=CC=C(C(=C1)C)B(O)O |
Proposed Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound is not documented in readily accessible scientific literature. However, a robust and logical synthetic route can be proposed based on well-established organometallic methodologies, specifically the lithiation-borylation of an appropriate aryl bromide precursor.
The proposed multi-step synthesis starts from commercially available 2-bromotoluene and proceeds through the formation of a key intermediate, 4-bromo-3-methyl-N-propylbenzenesulfonamide .
Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride
This step involves the electrophilic aromatic substitution (chlorosulfonation) of 2-bromotoluene.
-
Materials: 2-Bromotoluene, Chlorosulfonic acid.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas trap (to neutralize the evolving HCl gas), cool chlorosulfonic acid (approx. 4-5 equivalents) to 0°C in an ice bath.
-
Slowly add 2-bromotoluene (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully heat the mixture to 50-60°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture back to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
The solid product, 4-bromo-3-methylbenzenesulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum. The material can be used in the next step, often without further purification.
-
-
Quantitative Data (Expected for Intermediate):
Step 2: Synthesis of 4-Bromo-3-methyl-N-propylbenzenesulfonamide
This step is a nucleophilic substitution where the sulfonyl chloride is reacted with propylamine to form the corresponding sulfonamide.
-
Materials: 4-Bromo-3-methylbenzenesulfonyl chloride, Propylamine, Pyridine (or another suitable base), Dichloromethane (DCM).
-
Protocol:
-
Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of propylamine (approx. 1.2 equivalents) and pyridine (approx. 1.2 equivalents) in DCM.
-
Add the propylamine/pyridine solution dropwise to the stirred sulfonyl chloride solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 4-bromo-3-methyl-N-propylbenzenesulfonamide.
-
Step 3: Synthesis of this compound
The final step involves a lithium-halogen exchange followed by borylation and hydrolysis. This reaction must be conducted under strictly anhydrous and inert conditions.
-
Materials: 4-Bromo-3-methyl-N-propylbenzenesulfonamide, n-Butyllithium (n-BuLi), Triisopropyl borate, Tetrahydrofuran (THF, anhydrous), 1M Hydrochloric acid (HCl).
-
Protocol:
-
To an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the sulfonamide intermediate (1 equivalent) and dissolve it in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (approx. 1.1 equivalents) dropwise via syringe, maintaining the temperature at -78°C. A color change is typically observed, indicating the formation of the aryllithium species. Stir for 1 hour at this temperature.
-
Add triisopropyl borate (approx. 1.2 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains at -78°C.
-
Stir the mixture at -78°C for 2-3 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by slowly adding 1M HCl at 0°C until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the borate ester.
-
Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by methods such as recrystallization or flash chromatography to yield the final this compound.
-
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on safety data sheets for structurally similar arylboronic acids and sulfonyl chlorides, the following precautions are advised.[7][8][9][10]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, safety goggles with side shields, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
-
Handling:
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Arylboronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines. Storing under an inert atmosphere is recommended for long-term stability.
-
Applications in Drug Discovery
Arylboronic acids are fundamental building blocks in medicinal chemistry. The title compound's structure, featuring a sulfonamide linker and a reactive boronic acid handle, makes it an attractive candidate for several applications:
-
Suzuki-Miyaura Coupling: It can be readily coupled with various aryl or heteroaryl halides to construct complex biaryl structures, which are common motifs in pharmacologically active molecules.
-
Protein Degraders: As indicated by supplier information, this molecule is likely designed as a building block for PROTACs or molecular glues.[1][2] The sulfonamide nitrogen can serve as an attachment point for a linker connected to an E3 ligase-binding element, while the boronic acid can be used to couple the molecule to a warhead that binds the protein of interest.
Below is a conceptual diagram illustrating the role of a boronic acid building block in the synthesis of a bifunctional degrader via Suzuki coupling.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound [cymitquimica.com]
- 4. 4-Bromo-3-methylbenzene-1-sulfonyl chloride | C7H6BrClO2S | CID 2737503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4-Bromo-3-methylbenzenesulfonyl chloride CAS#: 72256-93-0 [amp.chemicalbook.com]
- 7. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
In-depth Technical Guide: 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid (CAS 1217501-47-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid is a specialized organic compound featuring both a boronic acid and a sulfonamide functional group. While detailed experimental studies and biological applications for this specific molecule are not extensively documented in publicly available scientific literature, its structural motifs suggest potential applications in medicinal chemistry and organic synthesis. Phenylboronic acids are a well-established class of compounds with diverse applications, notably as key reagents in Suzuki-Miyaura cross-coupling reactions and as pharmacophores in drug discovery, particularly in the development of enzyme inhibitors. The presence of the N-propylsulfamoyl group can influence the compound's physicochemical properties, such as acidity, solubility, and its potential to interact with biological targets. This guide provides a summary of the available chemical data, general synthetic approaches for related compounds, and explores potential areas of application based on the known reactivity of its constituent functional groups.
Chemical Properties and Data
Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1217501-47-7 | N/A |
| Molecular Formula | C₁₀H₁₆BNO₄S | [1] |
| Molecular Weight | 257.11 g/mol | [1] |
| Synonyms | (2-Methyl-4-(N-propylsulfamoyl)phenyl)boronic acid, [2-methyl-4-(propylsulfamoyl)phenyl]boronic acid | [1] |
| InChI | InChI=1S/C10H16BNO4S/c1-3-6-12-17(15,16)9-4-5-10(11(13)14)8(2)7-9/h4-5,7,12-14H,3,6H2,1-2H3 | [1] |
| InChI Key | QDJSKXQJUINZIX-UHFFFAOYSA-N | [1] |
Potential Applications in Research and Development
While specific research on this compound is limited, its chemical structure suggests several potential applications for researchers and drug development professionals.
Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids are fundamental reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
-
Experimental Workflow: Suzuki-Miyaura Coupling
A general workflow for a Suzuki-Miyaura coupling reaction involving a phenylboronic acid is depicted below. This would typically involve the reaction of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Medicinal Chemistry and Drug Discovery
Boronic acids are a class of compounds with significant interest in medicinal chemistry. The boron atom can form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors.
-
Potential as Enzyme Inhibitors: The boronic acid moiety can interact with the active sites of various enzymes, particularly serine proteases. The sulfonamide group is also a well-known pharmacophore present in many approved drugs, where it often acts as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with protein targets. The combination of these two groups in this compound could lead to novel enzyme inhibitors.
-
Signaling Pathway Hypothesis: Proteasome Inhibition
While there is no direct evidence for this specific compound, other boronic acid derivatives, such as bortezomib, are known proteasome inhibitors used in cancer therapy. Proteasome inhibition disrupts the degradation of proteins involved in cell cycle regulation and apoptosis, leading to cell death in cancerous cells. A hypothetical signaling pathway illustrating this mechanism is shown below.
Caption: Hypothetical signaling pathway of proteasome inhibition by a boronic acid compound.
Synthetic Methodologies
A plausible synthetic approach would involve the formation of the sulfonamide followed by the introduction of the boronic acid moiety.
-
Logical Relationship: Proposed Synthetic Strategy
Caption: A logical flow for a potential synthesis of the target compound.
Conclusion and Future Directions
This compound is a compound with potential utility in organic synthesis and medicinal chemistry. While specific data on its biological activity and applications are currently lacking in the public domain, its structure suggests that it could be a valuable building block for the synthesis of complex molecules and a candidate for screening in drug discovery programs, particularly those targeting enzymes that can be inhibited by boronic acids. Further research is needed to fully elucidate the chemical and biological properties of this compound and to explore its potential therapeutic applications. Researchers are encouraged to investigate its efficacy in various biological assays and to develop and publish detailed synthetic and experimental protocols to contribute to the collective scientific knowledge.
References
Synthesis of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on established chemical transformations and provides a comprehensive overview of the necessary experimental procedures.
Overview of the Synthetic Strategy
The synthesis of the target compound, this compound, is proposed as a two-stage process. The first stage involves the preparation of the key intermediate, 2-bromo-1-methyl-4-(N-propylsulfamoyl)benzene. The second stage focuses on the conversion of this aryl bromide to the desired phenylboronic acid via a lithiation-borylation sequence.
Technical Guide: Spectroscopic Analysis of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid (C₁₀H₁₆BNO₄S, Molar Mass: 257.11 g/mol ) is a substituted arylboronic acid. Compounds of this class are of significant interest in medicinal chemistry and organic synthesis, frequently serving as key building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of the sulfonamide group can influence the molecule's solubility, binding characteristics, and overall biological activity. A thorough spectroscopic characterization is essential for confirming the identity, purity, and structure of this compound.
This technical guide provides an overview of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | Singlet | 2H | B(OH)₂ |
| ~ 7.8 - 7.9 | Multiplet | 2H | Aromatic CH |
| ~ 7.4 - 7.5 | Multiplet | 1H | Aromatic CH |
| ~ 7.2 - 7.3 | Triplet | 1H | NH |
| ~ 2.8 - 2.9 | Quartet | 2H | N-CH₂ |
| ~ 2.5 | Singlet | 3H | Ar-CH₃ |
| ~ 1.4 - 1.5 | Sextet | 2H | CH₂-CH₃ |
| ~ 0.8 - 0.9 | Triplet | 3H | CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | Aromatic C-S |
| ~ 135 - 140 | Aromatic C-CH₃ |
| ~ 130 - 135 | Aromatic CH |
| ~ 125 - 130 | Aromatic CH |
| ~ 120 - 125 | Aromatic C-B (broad) |
| ~ 45 - 50 | N-CH₂ |
| ~ 20 - 25 | Ar-CH₃ |
| ~ 20 - 25 | CH₂-CH₃ |
| ~ 10 - 15 | CH₂-CH₃ |
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H Stretch (B(OH)₂) |
| 3300 - 3200 | Medium | N-H Stretch (Sulfonamide) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch |
| 1600 - 1585 | Medium | Aromatic C=C Stretch |
| 1500 - 1400 | Medium | Aromatic C=C Stretch |
| 1350 - 1310 | Strong | S=O Asymmetric Stretch (Sulfonamide) |
| 1170 - 1150 | Strong | S=O Symmetric Stretch (Sulfonamide) |
| 1400 - 1300 | Strong | B-O Stretch |
| ~ 1200 | Medium | C-N Stretch |
| ~ 1000 | Medium | B-C Stretch |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| Ion Mode | m/z | Assignment |
| Positive | 258.09 | [M+H]⁺ |
| Positive | 280.07 | [M+Na]⁺ |
| Positive | 296.05 | [M+K]⁺ |
| Negative | 256.08 | [M-H]⁻ |
Experimental Protocols
The following sections detail generalized procedures for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[1]
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the solvent residual peak or the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Caption: Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy
Protocol for Solid Sample Analysis (Thin Film or KBr Pellet)
-
Sample Preparation (Thin Film Method):
-
Place a small amount of the solid sample (a few milligrams) in a small vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) and mix to dissolve.[2]
-
Place a single drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).[2]
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[2]
-
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Place the salt plate or KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet).
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Caption: Workflow for IR Spectroscopy.
Mass Spectrometry (MS)
Protocol for Electrospray Ionization (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system.
-
The solvent should be compatible with ESI, such as a mixture of acetonitrile and water or methanol and water.[4]
-
A small amount of an acid (e.g., 0.1% formic acid) is often added for positive ion mode to facilitate protonation, or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.[4]
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 µL/min).
-
Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas temperature and flow rate.[5]
-
Set the mass analyzer to scan a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).
-
Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.
-
-
Data Analysis:
-
Examine the resulting mass spectrum to identify the molecular ion peaks.
-
Confirm the molecular weight of the compound from the m/z values of the observed ions.
-
Analyze the isotopic pattern, particularly for the presence of boron (¹⁰B and ¹¹B), to further confirm the elemental composition.[6]
-
Caption: Workflow for Mass Spectrometry.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure and typical values for its functional groups. Actual experimental data may vary depending on the specific experimental conditions, such as the solvent used, sample concentration, and instrument calibration. This guide is intended for informational purposes for research professionals.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. jnsparrowchemical.com [jnsparrowchemical.com]
An In-depth Technical Guide to the Purity and Stability of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid, a key building block in contemporary drug discovery and development. The purity and stability of this reagent are paramount to ensuring the reproducibility of synthetic protocols and the quality of active pharmaceutical ingredients (APIs). This document outlines common analytical methodologies for purity assessment, discusses stability considerations and degradation pathways, and provides representative experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆BNO₄S | [1] |
| Molecular Weight | 257.1 g/mol | [1] |
| CAS Number | 1217501-47-7 | [1] |
| Appearance | White to off-white solid (typical for arylboronic acids) | General Knowledge |
| Purity Specification | ≥98% | [1] |
| Storage | Room temperature | [1] |
Purity Assessment
The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method is crucial for separating the main component from any process-related impurities and degradation products.
Representative HPLC Method
A general reverse-phase HPLC method suitable for the analysis of sulfonamide-containing phenylboronic acids is detailed below. Method optimization and validation are essential for specific applications.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Representative gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 230 nm or 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocol: Purity Determination by HPLC
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Caption: Workflow for Purity Analysis by HPLC.
Stability Profile
Arylboronic acids are known to be susceptible to degradation under various conditions. Understanding the stability of this compound is critical for its proper handling, storage, and use in synthesis.
Potential Degradation Pathways
The primary degradation pathways for arylboronic acids include:
-
Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This can be influenced by pH and the presence of moisture.
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of oxidizing agents, leading to the formation of the corresponding phenol.
-
Trimerization: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is a reversible process favored by the removal of water.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.
-
Photostability: Exposure to light (ICH Q1B guidelines) for a specified duration.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stressor solutions (acid, base, peroxide). For thermal and photolytic stress, use the solid compound.
-
Stress Application: Expose the samples to the defined stress conditions for the specified duration.
-
Neutralization (for hydrolytic samples): After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze the stressed samples, along with a control sample, using a validated stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Evaluate the peak purity of the main component and assess the mass balance to account for all degradation products.
Caption: General Workflow for Forced Degradation Studies.
Characterization
Structural confirmation and characterization of this compound are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure, while ¹¹B NMR can provide information about the boron environment.
Representative ¹H NMR Data for a Structurally Similar Compound (4-(N-allylsulfamoyl)phenylboronic acid): [4]
-
Aromatic protons would appear in the range of δ 7.5-8.0 ppm.
-
The N-H proton of the sulfonamide would likely appear as a broad singlet.
-
The propyl group protons would show characteristic multiplets in the aliphatic region (δ 0.9-3.5 ppm).
-
The methyl group on the phenyl ring would appear as a singlet around δ 2.5 ppm.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected monoisotopic mass would be approximately 257.0947 g/mol .
Representative Synthesis
Caption: Plausible Synthetic Pathway.
Conclusion
This technical guide provides a foundational understanding of the purity and stability of this compound. While specific experimental data for this compound is limited in publicly accessible literature, the information presented, based on closely related structures and general principles for arylboronic acids, offers valuable guidance for researchers and drug development professionals. It is imperative to perform compound-specific validation of all analytical methods and comprehensive stability studies to ensure the quality and reliability of this important synthetic building block.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
Potential biological activity of sulfonamide-containing phenylboronic acids
An In-Depth Technical Guide to the Potential Biological Activity of Sulfonamide-Containing Phenylboronic Acids
Introduction
The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery, aimed at enhancing therapeutic efficacy, modulating selectivity, and overcoming resistance mechanisms. This guide focuses on a promising class of hybrid molecules: sulfonamide-containing phenylboronic acids. The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore found in a wide array of clinically used drugs, including antibacterial, carbonic anhydrase inhibitors, diuretics, and anticancer agents.[1][2] Concurrently, the phenylboronic acid moiety has emerged as a crucial functional group, particularly noted for its ability to form reversible covalent bonds with serine hydrolases, making it a powerful warhead for enzyme inhibitors.[3][4]
This technical whitepaper provides a comprehensive overview of the known and potential biological activities of molecules integrating these two key functional groups. It is intended for researchers, medicinal chemists, and drug development professionals, offering a consolidated resource on their enzyme inhibition profiles, anticancer properties, and the experimental methodologies used for their evaluation.
Biological Activities and Mechanisms of Action
The unique combination of a sulfonamide tail and a boronic acid warhead allows these compounds to engage with multiple biological targets, leading to a diverse range of activities.
Enzyme Inhibition
a) β-Lactamase Inhibition (Antibacterial Activity)
The rise of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a critical global health threat.[3] Sulfonamide-containing phenylboronic acids have been designed as potent inhibitors of these enzymes, particularly Class C and Class D β-lactamases, which are not susceptible to clinically used inhibitors like clavulanate.[3][5]
The mechanism involves the boronic acid group acting as a transition-state analog. It forms a reversible, covalent adduct with the catalytic serine residue in the β-lactamase active site, creating a stable tetrahedral intermediate that mimics the high-energy state of β-lactam hydrolysis and effectively blocks the enzyme's function.[3][6] The sulfonamide portion of the molecule extends into the binding pocket, forming additional interactions that enhance affinity and selectivity.[3][5] For instance, in AmpC β-lactamase, the sulfonamide nitrogen can form a dipole-quadrupole interaction with a conserved tyrosine residue, anchoring the inhibitor within the active site.[3] This dual-interaction mechanism makes them highly potent, with some derivatives exhibiting Ki values in the nanomolar range.[3][5]
b) Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO₂.[7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[7][8] Sulfonamides are the classical and most potent inhibitors of CAs, with their -SO₂NH₂ group coordinating directly to the catalytic Zn²⁺ ion in the enzyme's active site.[9]
While the primary inhibitory action in this class of compounds is driven by the sulfonamide group, the phenylboronic acid portion can significantly influence isoform selectivity and physicochemical properties. The electron-withdrawing nature of the sulfonamide group can lower the pKa of the boronic acid, enhancing its affinity for diols.[10] Boronic acids themselves have been explored as a novel class of CA inhibitors, binding to the zinc-bound hydroxide in a Lewis acid-base interaction.[8] Therefore, sulfonamide-containing phenylboronic acids possess two distinct functional groups capable of interacting with the CA active site, offering a unique avenue for designing highly potent and selective inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 8. Boron-containing carbonic anhydrases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
The N-Propylsulfamoyl Group: A Key Player in Modern Drug Design
An In-depth Technical Guide on its Role in Molecular Interactions for Researchers, Scientists, and Drug Development Professionals.
The N-propylsulfamoyl group, a key structural motif in medicinal chemistry, has garnered significant attention for its ability to fine-tune the pharmacological profile of drug candidates. This technical guide delves into the multifaceted role of this functional group in molecular interactions, drawing primarily on the successful case study of macitentan, a dual endothelin receptor antagonist. Through a detailed examination of its impact on binding affinity, physicochemical properties, and metabolic stability, this document provides a comprehensive resource for researchers engaged in the design and development of novel therapeutics.
Enhancing Receptor Binding and Potency
The introduction of the N-propylsulfamoyl moiety, a type of sulfamide, in drug design has been shown to significantly enhance receptor binding affinity and, consequently, biological potency. A prime example is the development of macitentan, where the replacement of a sulfonamide group with a sulfamide was a critical optimization step.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro activity of macitentan and its analogs, demonstrating the impact of the N-propylsulfamoyl group and related modifications on the inhibition of endothelin receptors ETA and ETB. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor activity.
Table 1: Comparison of Sulfonamide and Sulfamide Analogs
| Compound | R Group | IC50 ETA (nM) | IC50 ETB (nM) |
| 8 | p-t-Bu-Ph-SO2NH- | 0.5 | 130 |
| 38 | Ph-CH2-NHSO2NH- | 0.6 | 26 |
| 35 | CH3CH2-SO2NH- | 1.2 | 450 |
| 39 | CH3CH2-NHSO2NH- | 1.1 | 100 |
| 36 | CH3(CH2)2-SO2NH- | 0.8 | 400 |
| 40 | CH3(CH2)2-NHSO2NH- | 0.7 | 50 |
| 37 | CH3(CH2)3-SO2NH- | 0.5 | 350 |
| 41 (Macitentan) | CH3(CH2)2-NHSO2NH- | 0.5 | 39 |
Data sourced from the Journal of Medicinal Chemistry, 2012, 55 (17), pp 7849–7861.[1]
Analysis: The data in Table 1 clearly illustrates that the replacement of a sulfonamide linker with a sulfamide (-NHSO2NH-) consistently improves the potency on the ETB receptor while maintaining high affinity for the ETA receptor.[1] Notably, the N-propylsulfamoyl group in macitentan (compound 41) provides a balanced and potent dual antagonism.
Binding Kinetics and Interaction Profile
The N-propylsulfamoyl group contributes to a unique binding mode characterized by slow receptor dissociation rates.[2] Unlike charged sulfonamides that often rely on ionic interactions, the less acidic sulfamide moiety of macitentan engages in predominantly hydrophobic interactions within the receptor binding pocket.[3][4] This sustained receptor occupancy leads to an insurmountable antagonism, which is a desirable feature for long-acting drugs.[2]
Molecular modeling and site-directed mutagenesis studies have indicated that macitentan fits snugly into a well-defined hydrophobic pocket of the ETA receptor.[3][4] The N-propyl group is believed to extend into a hydrophobic region, thereby enhancing the binding affinity and contributing to the slow dissociation kinetics.
Physicochemical and Pharmacokinetic Properties
The N-propylsulfamoyl group also plays a crucial role in modulating the physicochemical and pharmacokinetic properties of a drug molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity and Tissue Penetration
The substitution of a sulfonamide with a sulfamide, and specifically the inclusion of the N-propyl group, increases the lipophilicity of the molecule. Macitentan, for instance, is more lipophilic than its predecessor bosentan.[3] This enhanced lipophilicity facilitates better tissue penetration, allowing the drug to reach its target receptors in the vasculature more effectively.[5]
Table 2: Physicochemical Properties of Selected Endothelin Receptor Antagonists
| Compound | pKa | logD (pH 7.4) |
| Ambrisentan | 3.5 | -0.4 |
| Bosentan | 5.1 | 1.3 |
| Macitentan | 6.2 | 2.9 |
Data sourced from PLOS ONE, 2014, 9(9): e107809 and other sources.[3]
Metabolic Stability
The N-propylsulfamoyl group can influence the metabolic stability of a compound. In the case of macitentan, a primary metabolic pathway involves the oxidative depropylation of the sulfamide moiety to form an active metabolite, ACT-132577.[5][6] The presence and nature of the alkyl substituent on the sulfamide can be strategically modified to control the rate and pathway of metabolism, thereby optimizing the drug's half-life and duration of action.[7] The mean elimination half-life of macitentan is approximately 11-15 hours, supporting once-daily dosing.[7]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to synthesize N-propylsulfamoyl-containing compounds and to evaluate their biological activity.
General Synthesis of N-Propylsulfamoyl-Containing Compounds
A common route for the synthesis of N-propylsulfamoyl amides involves the reaction of a primary amine with a sulfamoyl chloride derivative. A key intermediate for the synthesis of macitentan is Potassium (N-Propylsulfamoyl)amide.
Synthesis of Potassium (N-Propylsulfamoyl)amide: [1]
-
Step 1: Formation of BOC-protected amino-sulfonyl-chloride. Chlorosulfonyl isocyanate is dissolved in dichloromethane and cooled to 0 °C. One equivalent of tert-butanol is added slowly to the solution.
-
Step 2: Reaction with n-propylamine. The resulting BOC-protected amino-sulfonyl-chloride is then slowly added to a solution containing one equivalent of n-propylamine and three equivalents of triethylamine in dichloromethane at 0 °C.
-
Step 3: Deprotection and Salt Formation. The BOC protecting group is removed under acidic conditions, and subsequent treatment with a potassium base (e.g., potassium tert-butoxide) yields the potassium salt of N-propylsulfamide.
This intermediate can then be reacted with a suitable heterocyclic core to generate the final drug molecule.
Endothelin Receptor Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a compound for its receptor.[8][9]
Protocol Outline: [8]
-
Receptor Source: Membranes from cells recombinantly expressing either the human ETA or ETB receptor are prepared.
-
Radioligand: A radiolabeled endothelin peptide, such as [125I]ET-1, is used.
-
Competition Assay: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., macitentan or its analogs).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[2]
Visualizing Molecular Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Endothelin Signaling Pathway
Caption: Endothelin-1 signaling pathway and the antagonistic action of macitentan.
Experimental Workflow for Endothelin Receptor Antagonist Evaluation
Caption: A generalized workflow for the discovery and evaluation of endothelin receptor antagonists.
Role of the N-Propylsulfamoyl Group in Macitentan's Profile
Caption: The contribution of the N-propylsulfamoyl group to the desirable properties of macitentan.
Conclusion
The N-propylsulfamoyl group has proven to be a valuable component in the medicinal chemist's toolkit. As exemplified by the clinical success of macitentan, its strategic incorporation can lead to significant improvements in a drug candidate's profile. By enhancing receptor binding affinity through favorable hydrophobic interactions, promoting sustained receptor occupancy, and optimizing physicochemical properties for better tissue penetration and metabolic stability, this functional group offers a powerful lever for molecular design. This guide has provided a comprehensive overview of the critical role of the N-propylsulfamoyl group, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying molecular and cellular processes. It is anticipated that a deeper understanding of the principles outlined herein will facilitate the rational design of future generations of innovative and effective therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis | PLOS One [journals.plos.org]
- 5. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 6. Macitentan | C19H20Br2N6O4S | CID 16004692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-pharmacodynamic relationships of macitentan, a new endothelin receptor antagonist, after multiple dosing in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Suzuki-Miyaura coupling with substituted phenylboronic acids
An In-depth Technical Guide to Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2] First reported in 1979 by Akira Suzuki and Norio Miyaura, this palladium-catalyzed reaction has become indispensable in academic and industrial chemistry, particularly in pharmaceutical development.[3][4] Its widespread adoption is due to its mild reaction conditions, remarkable tolerance for a wide range of functional groups, and the use of organoboron reagents that are generally stable, commercially available, and have low toxicity.[1][5]
This guide provides a detailed examination of the Suzuki-Miyaura coupling, with a specific focus on the use of substituted phenylboronic acids. It covers the core catalytic mechanism, quantitative data on reaction components, and detailed experimental protocols relevant to professionals in drug discovery and development.[6][7][8]
Core Mechanism: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[9] The cycle is universally recognized to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11][12]
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X). This step, which is often rate-determining, oxidizes the palladium to a Pd(II) species, forming a square-planar intermediate.[2][4][10]
-
Transmetalation : This step involves the transfer of the organic group (Ar²) from the boron atom to the palladium(II) center. A base is crucial for this stage, as it activates the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium complex.[10][13]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) intermediate are coupled, forming the new biaryl product (Ar¹-Ar²). This process reduces the palladium back to its Pd(0) state, thus regenerating the active catalyst, which can then re-enter the cycle.[2][9][10]
Quantitative Data on Reaction Components
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of catalysts, ligands, bases, and solvents. The following tables summarize common components and their effects on reaction outcomes.
Table 1: Common Catalysts, Ligands, and General Conditions
This table outlines typical components used for Suzuki-Miyaura coupling reactions. Electron-rich and bulky phosphine ligands are often employed to enhance catalyst activity.[1]
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Common Solvents | Temperature (°C) |
| Pd(OAc)₂ | SPhos | 1 - 3 | Toluene, Dioxane, THF | 80 - 110 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 2 | Dioxane, THF | RT - 100 |
| Pd(PPh₃)₄ | None | 2 - 5 | Toluene/Water | 80 - 100 |
| PdCl₂(dppf) | None | 1 - 3 | DMF, Dioxane | 85 - 120 |
Table 2: Effect of Different Bases on Reaction Yield
The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly affect the reaction rate and yield.[14]
| Entry | Aryl Halide | Boronic Acid | Base (equiv.) | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ (2) | Toluene/H₂O | 92 |
| 2 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ (2) | Toluene | 98 |
| 3 | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ (2) | Dioxane | 99 |
| 4 | 4-Bromotoluene | Phenylboronic acid | KF (3) | Dioxane | 85 |
| 5 | 4-Bromotoluene | Phenylboronic acid | NaOH (2.5) | Toluene/H₂O | 88 |
Yields are representative and can vary based on specific substrates and precise reaction conditions.
Table 3: Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids
The electronic and steric properties of substituents on the phenylboronic acid can influence reaction efficiency. Both electron-donating and electron-withdrawing groups are generally well-tolerated.[15]
| Entry | Aryl Halide | Substituted Phenylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 95 |
| 2 | 4-Bromoanisole | 4-Formylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 91 |
| 3 | 2-Bromopyridine | 2-Methylphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | THF | 88 |
| 4 | 1-Chloro-4-cyanobenzene | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 78 |
| 5 | 3-Bromoquinoline | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 93 |
Data compiled from various sources for illustrative purposes.[15][16][17]
Detailed Experimental Protocols
The following sections provide a generalized, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction in a research setting.
General Experimental Workflow
Step-by-Step Laboratory Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with a substituted phenylboronic acid.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL), Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup :
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Seal the tube with a rubber septum, then evacuate the atmosphere and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
-
Solvent Addition :
-
Degas the toluene and water by bubbling argon through them for 15-20 minutes.
-
Add the degassed toluene (5 mL) and water (0.5 mL) to the reaction tube via syringe.[1]
-
-
Reaction Execution :
-
Work-up :
-
Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.[1]
-
Add deionized water (10 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.[1]
-
-
Purification :
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes) to isolate the pure biaryl product.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile boronic acid serves as a key building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboranes and organic halides or triflates.[1] This reaction is favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. This compound is a valuable reagent in this context, allowing for the introduction of a substituted phenyl moiety into a target molecule. This structural motif is of significant interest in drug discovery, as the sulfamoyl group can act as a hydrogen bond donor and acceptor, potentially influencing the pharmacokinetic and pharmacodynamic properties of a molecule.
Application in the Synthesis of a Factor Xa Inhibitor Intermediate
A key application of this compound is in the synthesis of intermediates for pharmacologically active compounds. One notable example is its use in the preparation of a precursor to a potent Factor Xa inhibitor, a class of anticoagulant drugs. The Suzuki-Miyaura coupling reaction facilitates the formation of a biaryl linkage, which is a common structural feature in many biologically active compounds.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol details the Suzuki-Miyaura coupling of this compound with a suitable aryl halide to produce a key biaryl intermediate.
Reaction Scheme:
Materials:
-
Aryl Halide (e.g., a substituted bromopyrazole derivative) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃) (3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until reaction completion is observed by a suitable monitoring technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data Summary:
While specific yield data for a reaction involving this compound was not found in the public literature, typical yields for Suzuki-Miyaura couplings with similar substituted phenylboronic acids can range from moderate to excellent, depending on the specific substrates and reaction conditions employed. The table below provides a general framework for expected outcomes based on typical Suzuki-Miyaura reactions.
| Coupling Partner 1 (Aryl Halide) | Coupling Partner 2 (Boronic Acid) | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Substituted Bromopyrazole | This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | 60-95 |
| Substituted Iodoaniline | This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 6-16 | 70-98 |
| Substituted Chloropyridine | This compound | Buchwald Ligand/Pd Catalyst | Cs₂CO₃ | t-BuOH | 100-110 | 12-24 | 50-85 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Suzuki Coupling of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid using Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid. This sterically hindered and electron-deficient boronic acid presents unique challenges in cross-coupling reactions, necessitating careful selection of catalyst systems and reaction conditions to achieve optimal yields. These guidelines are based on established principles for the coupling of structurally related sulfonamide-containing and ortho-substituted arylboronic acids.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in pharmaceutical and materials science.[1] The specific substrate, this compound, incorporates both a sterically demanding ortho-methyl group and an electron-withdrawing N-propylsulfamoyl group. These features can significantly impact the efficiency of the catalytic cycle, particularly the transmetalation step. Therefore, the use of highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), is crucial for successful coupling.
Key Considerations for Catalyst Selection
The presence of the sulfonamide group and the ortho-methyl substituent on the boronic acid necessitates a strategic approach to catalyst selection. Standard palladium catalysts such as Pd(PPh₃)₄ may prove inefficient. The following catalyst systems are recommended for their demonstrated efficacy in coupling challenging substrates:
-
Buchwald Ligands: Biaryl phosphine ligands, developed by Stephen Buchwald, are highly effective for sterically hindered and electron-deficient substrates. Ligands such as SPhos and XPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, form highly active catalysts that can overcome the steric and electronic challenges presented by the target boronic acid.[2][3]
-
N-Heterocyclic Carbene (NHC) Palladium Complexes: NHC-Pd complexes are another class of highly active catalysts suitable for challenging Suzuki-Miyaura couplings.[4] These catalysts often exhibit high stability and efficiency, even at low catalyst loadings.
-
Palladacycles: These are pre-activated palladium catalysts that can offer high thermal stability and robust reaction times, making them suitable for demanding coupling reactions.[1]
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific aryl or heteroaryl halide coupling partners. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is recommended as a starting point for a wide range of aryl and heteroaryl bromides or iodides.
Materials:
-
This compound
-
Aryl/heteroaryl halide (bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or toluene/water mixture)
Procedure:
-
To a dry Schlenk flask, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (2.0-3.0 mmol, 2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure using an NHC-Palladium Complex
This protocol is an alternative for cases where Buchwald ligands may not provide optimal results.
Materials:
-
This compound
-
Aryl/heteroaryl halide (bromide or iodide)
-
NHC-Pd(II) complex (e.g., PEPPSI™-IPr) (1-3 mol%)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., THF or DME)
Procedure:
-
To a dry Schlenk flask, add the aryl/heteroaryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and cesium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the NHC-Pd(II) complex (0.01-0.03 mmol, 1-3 mol%).
-
Add the degassed solvent (e.g., THF, 5 mL).
-
Seal the flask and heat the reaction mixture to 60-100 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields for Challenging Substrates |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | Good to Excellent |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |
| NHC-Pd-PEPPSI | - | Cs₂CO₃ | THF | 80 | Good to Excellent |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME/H₂O | 90 | Moderate to Good |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Cross-coupling of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid with a variety of aryl halides. This versatile reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.
The N-propylsulfamoyl group in the boronic acid offers a valuable functional handle for modulating the physicochemical properties of the resulting biaryl products, such as solubility, polarity, and their ability to participate in hydrogen bonding. These characteristics are of significant interest in drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a new carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide in the presence of a palladium catalyst and a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry
The biaryl sulfonamide moiety is a well-established pharmacophore found in a multitude of clinically approved drugs and investigational agents. The ability to readily synthesize a diverse library of analogs by coupling this compound with various aryl and heteroaryl halides is a powerful tool in lead optimization. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to target binding affinity and specificity.
Experimental Data
The following table summarizes representative yields for the cross-coupling of this compound with a selection of aryl halides under optimized conditions. Please note that these are illustrative examples based on typical Suzuki-Miyaura reactions, as specific literature data for this exact boronic acid is limited.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 88 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 75 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | t-Amyl Alcohol | 110 | 24 | 65 |
| 4 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (3:1) | 85 | 8 | 92 |
| 5 | 2-Bromothiophene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Acetonitrile/H₂O (5:1) | 80 | 10 | 81 |
Detailed Experimental Protocols
The following protocols provide a general framework for performing the Suzuki-Miyaura cross-coupling reaction with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Aryl Bromides and Iodides
This protocol is suitable for more reactive aryl bromides and iodides.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for chromatography
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Add the palladium catalyst to the vessel.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Procedure for Less Reactive Aryl Chlorides
This protocol employs more active catalytic systems required for the coupling of less reactive aryl chlorides.
Additional Materials:
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%)
-
Stronger base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, high-boiling point solvent (e.g., t-Amyl alcohol or Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to an oven-dried reaction vessel.
-
Add this compound, the aryl chloride, and the base.
-
Seal the vessel, remove from the glovebox (if applicable), and add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to a higher temperature (typically 110-130 °C) with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Follow the same work-up and purification procedure as outlined in Protocol 1.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
The Use of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic Acid in PROTACs: A Prospective Application
For Immediate Release
Shanghai, China – December 26, 2025 – The field of targeted protein degradation has seen a surge in the development of novel Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules have revolutionized drug discovery by coopting the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins. A key component of any PROTAC is the "warhead," a ligand that specifically binds to the protein of interest. While numerous chemical moieties have been explored as warheads, the potential of sulfonamide-based boronic acids, such as 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid, remains an area of active investigation. This document outlines the prospective application of this building block in PROTAC design, based on existing chemical principles and protein-ligand interactions.
Introduction to this compound
This compound is a unique chemical entity that combines the protein-binding potential of a sulfonamide group with the versatile reactivity of a boronic acid. The sulfonamide moiety is a well-established pharmacophore known to interact with various protein targets, often through hydrogen bonding and hydrophobic interactions. The boronic acid group can form reversible covalent bonds with serine, threonine, or lysine residues within a protein's active site or allosteric pockets, potentially leading to high-affinity and selective binding. This dual functionality makes it an intriguing candidate for a PROTAC warhead.
Hypothetical PROTAC Design and Mechanism of Action
A hypothetical PROTAC incorporating this compound would consist of three key components: the warhead itself, a flexible linker, and an E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VH032 for von Hippel-Lindau). The sulfonamide portion of the warhead could anchor the PROTAC to the target protein through non-covalent interactions, while the boronic acid could form a reversible covalent bond, enhancing binding affinity and specificity.
Once the PROTAC binds to the target protein, the E3 ligase ligand recruits an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.
Potential Target Proteins and Signaling Pathways
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide range of proteins, including carbonic anhydrases, kinases, and proteases. Therefore, a PROTAC utilizing this compound as a warhead could potentially be directed against these protein classes. For instance, if this warhead were to target a specific kinase involved in a cancer-related signaling pathway, the resulting PROTAC could lead to the degradation of that kinase, thereby inhibiting downstream signaling and tumor growth.
Experimental Protocols: A Roadmap for Development
The development of a PROTAC based on this compound would follow a structured experimental workflow.
1. Synthesis of the PROTAC Library:
-
Step 1: Synthesize the warhead, this compound, with a suitable attachment point for the linker (e.g., an amino or carboxylic acid group).
-
Step 2: Synthesize a variety of linkers (e.g., PEG-based, alkyl chains) of different lengths and compositions.
-
Step 3: Synthesize the chosen E3 ligase ligand (e.g., a pomalidomide derivative) with a complementary functional group for linker attachment.
-
Step 4: Couple the warhead, linker, and E3 ligase ligand using standard peptide coupling or click chemistry reactions to generate a library of PROTAC molecules.
2. In Vitro Binding Assays:
-
Objective: To determine the binding affinity of the PROTACs for the target protein and the E3 ligase.
-
Methods:
-
Surface Plasmon Resonance (SPR): To measure the on- and off-rates of binding.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.
-
Fluorescence Polarization (FP): A high-throughput method to assess competitive binding.
-
3. Cellular Degradation Assays:
-
Objective: To quantify the ability of the PROTACs to induce the degradation of the target protein in cells.
-
Methods:
-
Western Blotting: To visualize and quantify the levels of the target protein after PROTAC treatment.
-
HiBiT Lytic Detection System: A sensitive and quantitative luminescence-based assay to measure protein levels.
-
-
Key Parameters to Determine:
-
DC50: The concentration of PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximal level of degradation achieved.
-
4. Functional Cellular Assays:
-
Objective: To assess the downstream biological consequences of target protein degradation.
-
Methods:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the effect of the PROTAC on cancer cell proliferation.
-
Reporter Gene Assays: To measure the activity of signaling pathways regulated by the target protein.
-
Data Presentation
All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison of different PROTAC candidates.
| PROTAC Candidate | Warhead | Linker | E3 Ligase Ligand | Target Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | DC50 (nM) | Dmax (%) | Cell Viability (IC50, µM) |
| PROTAC-01 | This compound | PEG3 | Pomalidomide | Data | Data | Data | Data | Data |
| PROTAC-02 | This compound | Alkyl-C6 | Pomalidomide | Data | Data | Data | Data | Data |
| PROTAC-03 | This compound | PEG4 | VH032 | Data | Data | Data | Data | Data |
Conclusion and Future Directions
While the direct application of this compound as a PROTAC warhead is yet to be reported in the scientific literature, its chemical features suggest it is a promising candidate for the development of novel targeted protein degraders. The experimental framework outlined above provides a clear path for the synthesis, characterization, and biological evaluation of such PROTACs. Future research in this area could unlock new therapeutic opportunities for a range of diseases by expanding the arsenal of warheads available for PROTAC design.
Application Notes and Protocols for Suzuki Coupling using 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the utilization of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, widely employed in the creation of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1][2][3][4][5]
The subject boronic acid, with its sulfonamide functionality, is a valuable building block in medicinal chemistry. The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.
Data Presentation
The successful execution of a Suzuki-Miyaura coupling is contingent on the careful selection of reaction parameters. Below are tables summarizing typical conditions that can serve as a starting point for the coupling of this compound with various aryl halides.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 2-4 | Effective for sterically hindered couplings. |
| Pd₂(dba)₃ | XPhos | 1-3 | Broad applicability and high activity. |
| Pd(dppf)Cl₂ | (none) | 3-5 | A common and reliable catalyst for a range of substrates.[6] |
| Pd(PPh₃)₄ | (none) | 3-5 | A classical catalyst, though sometimes less effective for challenging substrates.[6] |
| Pd-PEPPSI-IPr | (none) | 2 | Air and moisture stable pre-catalyst.[7] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) |
| K₂CO₃ | 2.0 | 1,4-Dioxane / H₂O (4:1) | 80-100 |
| K₃PO₄ | 2.0 | Toluene or 1,4-Dioxane | 100-110 |
| Cs₂CO₃ | 2.0 | Toluene or DME | 80-110 |
| Na₂CO₃ | 2.0 | Acetonitrile / H₂O (1:1) | 80[8] |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization for specific substrates is recommended.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard, oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4][7]
Mandatory Visualization
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Sterically Hindered Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically hindered substrates, particularly those bearing ortho-substituents on the boronic acid or the coupling partner, presents a significant challenge. Steric hindrance can impede both the crucial transmetalation and reductive elimination steps of the catalytic cycle, leading to low yields and sluggish reaction rates.
These application notes provide a comprehensive overview of the key reaction conditions and strategies to overcome the challenges associated with sterically hindered Suzuki-Miyaura couplings. Detailed protocols and tabulated data from selected studies are presented to guide researchers in optimizing their own demanding coupling reactions.
Key Reaction Parameters for Overcoming Steric Hindrance
The success of a sterically hindered Suzuki-Miyaura coupling is highly dependent on the careful selection of several key reaction parameters: the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature.
Catalyst System: The Power of Bulky and Electron-Rich Ligands
Standard palladium catalysts, such as those employing triphenylphosphine (PPh₃) ligands, are often ineffective for coupling sterically hindered substrates.[1] The key to success lies in the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a reactive, monoligated 14-electron palladium(0) species, which facilitates the otherwise difficult oxidative addition and reductive elimination steps.[1][2]
-
Biaryl Phosphine Ligands (Buchwald Ligands): This class of ligands, including SPhos, RuPhos, and XPhos, are widely recognized for their effectiveness in challenging cross-coupling reactions.[1][2] Their steric bulk and electron-donating properties are crucial for stabilizing the catalytic species and promoting the desired bond formation.[2]
-
Specialized Ligands for Extreme Steric Hindrance: For particularly demanding couplings, such as the synthesis of tetra-ortho-substituted biaryls, specialized ligands like BI-DIME and AntPhos have demonstrated superior performance.[1][3][4] AntPhos, for instance, has been successfully used in the coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids.[3][5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and often possess significant steric bulk, making them highly effective in Suzuki-Miyaura couplings of hindered substrates.[6][7] They have been shown to facilitate the synthesis of di-, tri-, and tetra-ortho-substituted biaryls with high efficiency, even at low catalyst loadings.[7]
Base Selection: A Critical Choice
The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly influence the reaction rate and yield.
-
Inorganic Bases: Potassium phosphate (K₃PO₄) is a versatile and commonly used base for hindered couplings.[1][6][8] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also effective options, often employed in milder conditions to prevent side reactions like protodeboronation.[6][9]
-
Stronger Bases: For less reactive coupling partners, such as aryl chlorides, or in particularly challenging cases, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][7]
Solvent Systems: Influencing Solubility and Stability
The solvent must be chosen to ensure adequate solubility of all reactants and to stabilize the active catalytic species.
-
Aprotic Polar Solvents: Ethereal solvents such as 1,4-dioxane and tetrahydrofuran (THF) are frequently used and have proven effective in a wide range of sterically hindered couplings.[6][7][10]
-
Aromatic Hydrocarbons: Toluene and xylenes are excellent choices, especially when higher reaction temperatures are required to overcome the activation energy barrier.[1][6][8]
Temperature and Reaction Time: Driving the Reaction Forward
Sterically hindered couplings often require more forcing conditions than their unhindered counterparts.
-
Elevated Temperatures: Increasing the reaction temperature to 100-110 °C or even higher is a common strategy to accelerate sluggish reactions.[1][6]
-
Microwave Irradiation: Microwave heating can be a powerful tool to rapidly achieve high temperatures and significantly reduce reaction times.[6][7]
-
Extended Reaction Times: Due to the slower kinetics, these reactions may require longer reaction times, often monitored over 24 hours to reach completion.[6]
Data Presentation: Reaction Condition Screening
The following tables summarize quantitative data from studies on sterically hindered Suzuki-Miyaura couplings, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Screening of Reaction Conditions for the Suzuki Coupling of (2-(trifluoromethoxy)phenyl)boronic acid and 2-bromo-1,3-dichloro-5-nitrobenzene. [11]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ (5) | PPh₃ (10) | K₂CO₃ | THF | 60 | 1 | 7 |
| 2 | Pd₂(dba)₃ (5) | PPh₃ (10) | K₂CO₃ | THF | 60 | 1 | 60 |
| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | THF | 60 | 1 | 18 |
| 4 | Pd(PPh₃)₄ (5) | — | K₂CO₃ | THF | 60 | 1 | 52 |
| 5 | Pd₂(dba)₃ (5) | L1¹ (10) | K₂CO₃ | THF | 60 | 1 | 85 |
| 6 | Pd₂(dba)₃ (5) | L1¹ (10) | Cs₂CO₃ | THF | 60 | 1 | 71 |
| 7 | Pd₂(dba)₃ (5) | L1¹ (10) | NaOH | THF | 60 | 1 | 50 |
| 8 | Pd₂(dba)₃ (5) | L1¹ (10) | K₂CO₃ | THF | 50 | 1 | 66 |
| 9 | Pd₂(dba)₃ (5) | L1¹ (10) | K₂CO₃ | THF | 70 | 1 | 84 |
| 10 | Pd₂(dba)₃ (5) | L1¹ (10) | K₂CO₃ | THF | 60 | 0.5 | 80 |
| 11 | Pd₂(dba)₃ (5) | L1¹ (10) | K₂CO₃ | THF | 60 | 1.5 | 85 |
¹ L1 is a proprietary P-bidentate ligand described in the source.[11]
Table 2: Asymmetric Suzuki–Miyaura Coupling of 2-Bromo-3-methyl-N-phenylbenzamide and 1-Naphthylboronic Acid. [10]
| Entry | Pd Source (mol% Pd) | Ligand (mol%) | Base (3.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Pd₂(dba)₃ (5) | L1 (R)-MOP (6) | K₃PO₄ | THF | 50 | 72 | 70 | 36 |
| 2 | Pd₂(dba)₃ (5) | L2 (6) | K₃PO₄ | THF | 50 | 72 | 85 | 55 |
| 3 | Pd₂(dba)₃ (5) | L3 (6) | K₃PO₄ | THF | 50 | 72 | 90 | 68 |
| 4 | Pd₂(dba)₃ (5) | L4 (6) | K₃PO₄ | THF | 50 | 72 | 92 | 75 |
| 5 | Pd₂(dba)₃ (5) | L5 (6) | K₃PO₄ | THF | 50 | 72 | 95 | 80 |
| 6 | Pd₂(dba)₃ (5) | L6 (6) | K₃PO₄ | THF | 50 | 72 | 98 | 85 |
| 7 | Pd₂(dba)₃ (5) | L7 (6) | K₃PO₄ | THF | 50 | 72 | 99 | 88 |
L2-L7 are chiral-bridged biphenyl monophosphine ligands developed by the authors of the cited study.[10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the coupling of sterically hindered boronic acids.
Protocol 1: General Procedure for Asymmetric Suzuki–Miyaura Coupling[10]
This protocol is adapted from a study on the synthesis of axially chiral biaryl compounds.[10]
Materials:
-
Bromoarylamide (1.0 equiv, 0.2 mmol)
-
Arylboronic acid (2.0 equiv, 0.4 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol, 5 mol % Pd)
-
Chiral monophosphine ligand L7 (0.012 mmol, 6 mol %)
-
Potassium phosphate (K₃PO₄) (3.0 equiv, 0.6 mmol)
-
Anhydrous Tetrahydrofuran (THF) (2 mL)
Procedure:
-
In a glovebox, charge an oven-dried 15 mL sealing tube with the bromoarylamide, arylboronic acid, Pd₂(dba)₃, ligand L7, and K₃PO₄.
-
Add 2 mL of anhydrous THF to the tube.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at 50 °C and stir for 72 hours.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired axially chiral biaryl compound.
Protocol 2: Suzuki Coupling of a Sterically Hindered Aryl Bromide[11]
This protocol is based on the optimized conditions found in a study on the coupling of large, sterically hindered substrates.[11]
Materials:
-
(2-(trifluoromethoxy)phenyl)boronic acid (1.0 equiv, 0.5 mmol)
-
2-bromo-1,3-dichloro-5-nitrobenzene (1.0 equiv, 0.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 5 mol %)
-
Ligand L1 (0.05 mmol, 10 mol %)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, 1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-bromo-1,3-dichloro-5-nitrobenzene, (2-(trifluoromethoxy)phenyl)boronic acid, Pd₂(dba)₃, ligand L1, and K₂CO₃.
-
Add 5 mL of anhydrous THF via syringe.
-
Heat the reaction mixture to 60 °C and stir for 1.5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired biaryl product.
Visualizing Reaction Optimization and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the decision-making process and the interplay of various factors in optimizing Suzuki-Miyaura couplings for sterically hindered substrates.
Caption: Workflow for optimizing sterically hindered Suzuki-Miyaura couplings.
Caption: Interplay of factors affecting the yield of hindered Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized as a building block in cross-coupling reactions. Its structure, featuring a boronic acid moiety, a methyl group, and an N-propylsulfamoyl group, allows for the introduction of a substituted phenyl ring into a variety of organic molecules. This is particularly valuable in the synthesis of complex molecules in medicinal chemistry and materials science, where the sulfamoyl group can act as a key pharmacophore or a functional handle for further chemical modification. The most prominent application of this reagent is in the Suzuki-Miyaura coupling reaction, a powerful method for the formation of carbon-carbon bonds.
Boronic acids are known for their stability, low toxicity, and functional group tolerance, making them ideal reagents for a wide range of synthetic transformations.[1] this compound is expected to exhibit similar reactivity, serving as an effective coupling partner with various organic halides and triflates.
Key Applications
The primary application of this compound is in palladium-catalyzed cross-coupling reactions.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between sp2-hybridized carbon atoms. This compound can be coupled with a variety of aryl, heteroaryl, or vinyl halides and triflates to synthesize complex biaryl and related structures.
Quantitative Data for a Representative Suzuki-Miyaura Coupling Reaction
The following table outlines a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide. The conditions are based on general protocols for Suzuki-Miyaura reactions and may require optimization for specific substrates.[2][3]
| Entry | Aryl Halide (1.0 equiv) | Boronic Acid (1.2 equiv) | Catalyst (mol%) | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) |
| 1 | 4-Bromoanisole | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 |
Experimental Protocol: Synthesis of 4'-Methoxy-2-methyl-4-(N-propylsulfamoyl)-1,1'-biphenyl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-bromoanisole, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add the degassed 1,4-dioxane and water.
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Visualization of the Experimental Workflow
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Logical Relationship of Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are flammable and should be handled with care.
-
Organic solvents are flammable and volatile. Avoid ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid. This sterically hindered and electronically complex boronic acid presents unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing very low to no yield with this compound in my Suzuki coupling reaction?
A1: Low yields with this substrate are often multifactorial, stemming from a combination of steric hindrance and the electronic effects of the substituents. The ortho-methyl group impedes the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1] Additionally, the electron-withdrawing nature of the para-sulfamoyl group can decrease the nucleophilicity of the boronic acid, further slowing down transmetalation.[2] Common culprits for low yield include an inappropriate choice of catalyst-ligand system, suboptimal base and solvent selection, and the occurrence of side reactions such as protodeboronation.
Q2: What are the primary side reactions to consider with this specific boronic acid?
A2: The two most common side reactions that diminish the yield of the desired product are:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3] Electron-deficient arylboronic acids are particularly susceptible to this side reaction, which can be exacerbated by high temperatures and the presence of water.[4]
-
Homocoupling: The formation of a biaryl product from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling catalyzed by the palladium species.[3]
Q3: Can the N-H proton of the sulfamoyl group interfere with the reaction?
A3: Yes, the acidic proton on the nitrogen of the sulfamoyl group can potentially interact with the basic components of the reaction mixture. This could lead to the formation of salts that may have different solubility and reactivity profiles. While many Suzuki-Miyaura reactions are tolerant of acidic protons, in challenging cases, this interaction might contribute to lower yields. If this is suspected, considering N-protection of the sulfonamide could be a viable, albeit longer, synthetic strategy.
Q4: My starting materials are being consumed, but I'm not getting the desired product. What could be happening?
A4: If your starting materials are being consumed without the formation of the desired product, it is highly likely that side reactions are predominating. As mentioned above, protodeboronation of the this compound and dehalogenation of your coupling partner are the most probable competing reactions.[1] Careful analysis of your crude reaction mixture by LC-MS or NMR can help identify these byproducts and guide your optimization efforts.
Troubleshooting Guide
Issue: Low to No Product Formation
Initial Checks & Solutions:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]
-
Reagent Purity: Verify the purity of your this compound, as boronic acids can degrade upon storage. Also, ensure your aryl halide, base, and solvent are of high purity and anhydrous.
-
Catalyst Activity: If using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species.[1] Test your catalyst on a known, high-yielding Suzuki reaction to confirm its activity.
Systematic Optimization Strategy:
If initial checks do not resolve the issue, a systematic approach to optimizing the reaction conditions is recommended. The choice of ligand, base, and solvent are the most critical parameters for a successful coupling with this challenging substrate.
Standard ligands like PPh₃ are often ineffective for sterically hindered substrates. The use of bulky, electron-rich phosphine ligands is crucial.
Recommended Ligands:
-
Buchwald-type biarylphosphine ligands: XPhos, SPhos, and RuPhos are excellent first choices for sterically hindered couplings.[4]
-
N-Heterocyclic Carbene (NHC) ligands: These have also shown high efficacy in challenging Suzuki reactions.
| Ligand | Catalyst Precursor | Typical Loading (mol%) | Expected Yield Improvement | Notes |
| PPh₃ | Pd(PPh₃)₄ | 5 | Low | Often ineffective for this substrate class. |
| XPhos | XPhos Pd G3 | 2-5 | High | Excellent for sterically hindered substrates. |
| SPhos | SPhos Pd G2 | 2-5 | High | Another strong candidate from the Buchwald ligand family. |
| RuPhos | RuPhos Pd G3 | 2-5 | High | Particularly effective in many challenging couplings. |
Yields are illustrative and highly dependent on the specific aryl halide and other reaction conditions.
The choice of base is critical for activating the boronic acid for transmetalation. For sterically hindered boronic acids, stronger, non-nucleophilic bases are generally preferred.
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often a very effective base for challenging Suzuki couplings.
-
Cesium Carbonate (Cs₂CO₃): Its high solubility in organic solvents can be advantageous.
| Base | Strength | Typical Equivalents | Expected Yield Improvement | Notes |
| Na₂CO₃ | Moderate | 2-3 | Low to Moderate | May not be strong enough for this hindered system. |
| K₃PO₄ | Strong | 2-3 | High | A highly recommended starting point. |
| Cs₂CO₃ | Strong | 2-3 | High | Often provides excellent results in difficult couplings. |
| K₂CO₃ | Moderate | 2-3 | Moderate | Can be effective, especially with the addition of water. |
Yields are illustrative and highly dependent on the specific aryl halide and other reaction conditions.
The solvent influences the solubility of reagents and the stability of the catalytic species. Anhydrous, degassed solvents are essential.
Recommended Solvents:
-
1,4-Dioxane/Water mixtures: A common and often effective solvent system. The water can aid in the dissolution of the base and facilitate the catalytic cycle.
-
Toluene: A good non-polar option.
-
DMF or DMSO: Polar aprotic solvents can sometimes enhance reactivity in challenging cases, but may also promote side reactions.[5]
| Solvent System | Polarity | Typical Ratio | Expected Performance | Notes |
| Toluene | Non-polar | N/A | Good | A common choice for Suzuki reactions. |
| 1,4-Dioxane / H₂O | Polar | 10:1 to 4:1 | Excellent | Often the optimal choice for difficult couplings. |
| THF / H₂O | Polar | 10:1 to 4:1 | Good | A viable alternative to dioxane. |
| DMF | Polar Aprotic | N/A | Moderate to High | Use with caution, may lead to side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the optimization of your reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and base.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium precatalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Preventing protodeboronation of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid during experimental procedures, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an arylboronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a deboronated byproduct.[1] For this compound, this results in the formation of 3-methyl-N-propylbenzenesulfonamide, consuming the starting material and reducing the yield of the desired coupled product. The presence of both an electron-donating methyl group and an electron-withdrawing N-propylsulfamoyl group on the phenyl ring can influence the electronic properties at the ipso-carbon, making the C-B bond susceptible to cleavage under certain reaction conditions.
Q2: What are the primary factors that promote the protodeboronation of my boronic acid?
A2: The main factors that contribute to protodeboronation include:
-
pH: Both acidic and basic conditions can promote protodeboronation. For many arylboronic acids, the rate of decomposition increases significantly at high pH due to the formation of the more reactive boronate anion.[2]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[3]
-
Presence of Water: Water can act as a proton source for the cleavage of the carbon-boron bond.[4]
-
Inefficient Catalysis: If the desired reaction (e.g., Suzuki-Miyaura coupling) is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[3]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most common method for detecting protodeboronation is through analytical techniques such as:
-
NMR Spectroscopy: The appearance of signals corresponding to the deboronated byproduct, 3-methyl-N-propylbenzenesulfonamide, in the 1H or 13C NMR spectrum of your crude reaction mixture is a clear indication.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can be used to identify and quantify the presence of the deboronated byproduct by its mass-to-charge ratio.
-
TLC (Thin Layer Chromatography): A new spot corresponding to the byproduct may appear on the TLC plate.
Q4: Should I use the free boronic acid or a protected form like a pinacol or MIDA ester?
A4: For arylboronic acids that are susceptible to protodeboronation, using a more stable protected form is a highly effective strategy.[1][3]
-
Pinacol Esters: These are common derivatives that are more stable than the free boronic acid and can slowly release the active boronic acid in situ.[3]
-
MIDA Esters (N-methyliminodiacetic acid boronates): These are exceptionally stable, often crystalline, and air-stable solids that provide a very slow and controlled release of the boronic acid, which is highly effective at minimizing protodeboronation, especially for very unstable substrates.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to protodeboronation.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant amount of deboronated byproduct. | High rate of protodeboronation. | 1. Switch to a Protected Boronic Acid Derivative: Use the pinacol or MIDA ester of this compound.[3] 2. Optimize Reaction Conditions: Lower the reaction temperature, use a milder base (e.g., K₃PO₄, Cs₂CO₃), and ensure anhydrous conditions.[3][4] 3. Use a Highly Active Catalyst System: Employ a more efficient palladium catalyst and ligand combination to accelerate the desired cross-coupling reaction, allowing it to outcompete protodeboronation.[3] |
| Reaction is sluggish at lower temperatures, leading to incomplete conversion. | Suboptimal catalyst activity at reduced temperatures. | 1. Screen Different Catalyst Systems: Test various palladium precatalysts and ligands to find a system that is highly active at lower temperatures. Buchwald-type ligands are often effective. 2. Slight Increase in Catalyst Loading: A modest increase in the catalyst loading might improve the reaction rate without significantly increasing side reactions. |
| Difficulty in separating the desired product from the deboronated byproduct. | Similar polarities of the product and byproduct. | 1. Optimize Reaction to Minimize Byproduct Formation: The most effective approach is to prevent the formation of the byproduct in the first place by implementing the strategies mentioned above. 2. Chromatography Optimization: If the byproduct is still present, careful optimization of the column chromatography conditions (e.g., solvent gradient, choice of stationary phase) may be necessary to achieve separation. |
Data Presentation
The following tables summarize the general impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions where protodeboronation is a competing side reaction.
Table 1: Effect of Boron Reagent on Product Yield
| Boron Reagent | Relative Stability | Typical Yield Range | Notes |
| Free Boronic Acid | Low | 30-60% | Highly susceptible to protodeboronation, especially at elevated temperatures. |
| Pinacol Ester | Moderate | 60-85% | Offers good stability and is a common choice to mitigate protodeboronation.[3] |
| MIDA Ester | High | 80-95% | Provides excellent stability and slow release, ideal for challenging substrates. |
Table 2: Effect of Reaction Conditions on Yield and Protodeboronation
| Parameter | Condition | Effect on Yield | Effect on Protodeboronation |
| Base | Strong (e.g., NaOH, KOH) | Can decrease | Increases |
| Mild (e.g., K₃PO₄, Cs₂CO₃) | Can increase | Decreases | |
| Temperature | High (e.g., >100 °C) | May decrease due to side reactions | Increases |
| Low (e.g., 60-80 °C) | May increase if catalyst is active | Decreases | |
| Solvent | Anhydrous | Generally increases | Decreases |
| Aqueous/protic | Can decrease | Increases |
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol describes a general method for the protection of an arylboronic acid as its pinacol ester.
-
Reagents and Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene
-
Round-bottom flask with a Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).[6]
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.[6]
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.[6]
-
Continue refluxing until no more water is collected (typically 2-4 hours).[6]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.
-
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for performing a Suzuki-Miyaura coupling with a boronic acid prone to protodeboronation.
-
Reagents and Materials:
-
Aryl halide (1.0 eq)
-
This compound pinacol ester (1.2-1.5 eq)
-
Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required)
-
Degassed anhydrous solvent (e.g., dioxane, THF, or toluene)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and the mild base.[3]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.[3]
-
Under a positive flow of inert gas, add the palladium catalyst and ligand (if required).[3]
-
Add the degassed anhydrous solvent via syringe.[3]
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Competing pathways of an arylboronic acid in a Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
Technical Support Center: Purification of Crude 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.- Try a mixed solvent system (a good solvent and a poor solvent). Add the poor solvent gradually to the hot, saturated solution until turbidity appears, then clarify by adding a small amount of the good solvent and allow to cool slowly. |
| The compound "oils out" instead of crystallizing. | - Use a larger volume of solvent.- Allow the solution to cool more slowly.- Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. | |
| Streaking or Tailing on Silica Gel Chromatography | The boronic acid group is interacting strongly with the acidic silica gel. | - Use a less polar solvent system.- Add a small amount of a polar solvent like methanol or a modifier like acetic acid to the eluent to reduce tailing.[1] - Consider using neutral or basic alumina as the stationary phase.[1] - Deactivate the silica gel by treating it with a solution of boric acid before use.[2][3] |
| The compound is degrading on the column. | - Minimize the time the compound spends on the column by using flash chromatography.- Use a less acidic stationary phase like deactivated silica or alumina. | |
| Co-elution of Impurities During Chromatography | Impurities have similar polarity to the desired product. | - Optimize the solvent system for better separation. A shallow gradient in liquid chromatography can improve resolution.- Consider using a different stationary phase (e.g., reversed-phase C18).- If the impurity is a boronic acid derivative, consider converting the mixture to their corresponding boronate esters (e.g., pinacol esters), which are often easier to separate by chromatography. The desired boronic acid can be regenerated by hydrolysis. |
| Product Degradation (Protodeboronation) | Exposure to acidic or basic conditions, or prolonged heating. | - Maintain a neutral pH during workup and purification where possible.- Avoid prolonged heating. Use a rotovap with a water bath at a moderate temperature for solvent removal.- Store the purified product in a dry, cool, and dark place. |
| Presence of Homocoupling Byproducts | Incomplete reaction during synthesis (e.g., Suzuki-Miyaura coupling). | - Optimize the reaction conditions to drive the reaction to completion.- These byproducts are often less polar and can sometimes be removed by recrystallization or careful column chromatography. |
| Inconsistent Purity Results | Formation of boroxines (anhydrides of boronic acids). | - Boronic acids can reversibly form cyclic anhydrides called boroxines, which can complicate analysis. This is an inherent property and not necessarily an impurity.- For NMR analysis, dissolving the sample in a coordinating solvent like DMSO-d6 can help to break up boroxines and give a cleaner spectrum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include:
-
Protodeboronation product: 2-Methyl-N-propylbenzenesulfonamide, formed by the loss of the boronic acid group.
-
Homocoupling byproduct: Biphenyl derivatives formed during Suzuki-Miyaura coupling reactions.
-
Starting materials: Unreacted precursors from the synthesis.
-
Boroxines: Anhydrides formed from the dehydration of the boronic acid. While technically not an impurity in the traditional sense, their presence can affect the physical properties and analytical characterization of the material.
Q2: What is the best method for purifying this compound?
A2: The optimal purification method depends on the nature and quantity of the impurities.
-
Recrystallization is often the most effective method for removing small amounts of impurities if a suitable solvent system can be found.[1] It is a cost-effective and scalable technique.
-
Column chromatography is useful for separating mixtures with multiple components or when impurities have similar solubility to the product.[1] For boronic acids, reversed-phase chromatography is often preferred to avoid issues with silica gel.
-
Acid-base extraction can be employed to remove acidic or basic impurities. Since boronic acids are weakly acidic, they can be extracted into a basic aqueous solution (e.g., dilute NaOH) and then re-precipitated by acidification. This can be an effective way to separate them from neutral organic impurities.
Q3: Can I use normal-phase silica gel chromatography to purify this compound?
A3: While possible, it is often challenging. Boronic acids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor recovery and streaking.[4][5] If normal-phase chromatography is necessary, consider using a deactivated silica gel or adding a modifier to the eluent.
Q4: How can I assess the purity of the final product?
A4: The purity of this compound can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used to determine the purity of boronic acids.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product.
-
Titration: As a weak acid, the purity of a boronic acid can be determined by titration with a standardized base.[7]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Example Solvent Systems for Recrystallization of Arylboronic Acids
| Solvent System | Comments |
| Water | Suitable for polar boronic acids.[7] |
| Ethanol/Water | A versatile mixed-solvent system for compounds with intermediate polarity. |
| Acetonitrile | Can be effective for some arylboronic acids. |
| Toluene | A good choice for less polar boronic acids. |
| Ethyl Acetate/Hexane | An anti-solvent system where the compound is dissolved in ethyl acetate and hexane is added to induce precipitation. |
Note: The optimal solvent system for this compound must be determined experimentally.
Protocol 2: General Reversed-Phase Flash Chromatography
-
Column Packing: Pack a C18 reversed-phase flash chromatography column with the appropriate stationary phase.
-
Sample Preparation: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., methanol, acetonitrile).
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with a gradient of a polar solvent (e.g., water, often with a modifier like 0.1% formic acid or acetic acid) and a less polar organic solvent (e.g., acetonitrile or methanol). A typical gradient might be from 95:5 water:acetonitrile to 5:95 water:acetonitrile.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If water is present, lyophilization (freeze-drying) may be necessary to obtain a dry product.
Table 2: Example Conditions for HPLC Analysis of Arylboronic Acids
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: This is a general method and may require optimization for this compound.[6]
References
- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki Reactions with Electron-Deficient Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with electron-deficient boronic acids are common and can often be attributed to several key factors. A systematic evaluation of your reaction components and conditions is the best approach.
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under inert conditions to prevent degradation and oxidation, respectively.[1] The choice of an appropriate catalyst system is critical, with modern, highly active catalysts often required for challenging substrates.[1]
-
Reagent Quality: Electron-deficient boronic acids are particularly susceptible to a side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] It is advisable to use fresh, high-purity boronic acid.
-
Aryl Halide Reactivity: The reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl.[1] Reactions involving aryl chlorides are particularly challenging and often necessitate specialized, highly active catalyst systems.[1]
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the active Pd(0) catalyst and the phosphine ligands, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][3] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1]
-
Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is critical, as oxygen can deactivate the catalyst.[1] Additionally, ensure the base is of high purity.[1]
Q2: I suspect protodeboronation is the primary cause of my low yield. How can this side reaction be minimized?
A2: Protodeboronation is a frequent issue with electron-deficient boronic acids.[2][4] Several strategies can be employed to mitigate this problem:
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[1][4] These reagents often act as "slow-release" sources of the active boronic acid, minimizing its concentration in the reaction mixture and thus reducing the rate of protodeboronation.[1][4]
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[1] Milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[1] Employing anhydrous conditions with a suitable base can help minimize this side reaction.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[1]
Q3: What is the role of the base in the Suzuki reaction, and how do I select the appropriate one for my electron-deficient boronic acid?
A3: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then undergoes transmetalation with the palladium(II) complex.[5][6] For electron-deficient boronic acids, a stronger base is often necessary to facilitate the challenging transmetalation step.[3]
There is no single "best" base, as the optimal choice depends on the specific substrates and solvent system.[4] However, for electron-deficient boronic acids, moderately strong to strong bases are generally recommended.
-
Potassium Phosphate (K₃PO₄): This is often a reliable choice for challenging substrates, providing a good balance of reactivity while minimizing certain side reactions.[4]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base that can be effective when weaker bases fail.[4]
-
Potassium Carbonate (K₂CO₃): A standard, milder base suitable for many Suzuki reactions, often used in aqueous solvent mixtures.[4]
-
Potassium Fluoride (KF): This can be particularly useful in anhydrous conditions or for substrates with base-sensitive functional groups, as it is less harsh than carbonate or phosphate bases.[4]
Q4: How does the choice of solvent affect the outcome of a Suzuki reaction with an electron-deficient boronic acid?
A4: The solvent can significantly influence the outcome of a Suzuki-Miyaura coupling.[7][8] It plays a role in dissolving the reactants, stabilizing the catalytic species, and modulating the activity of the base.[7] For reactions involving electron-deficient partners, the solvent choice can be critical.
-
Aprotic Polar Solvents: Solvents like DMF, dioxane, and THF are commonly used. Dioxane, often in combination with water, is a frequent choice.[3][4]
-
Protic Solvents: Alcohols like isopropanol and ethanol can be effective and may offer advantages in certain cases, such as improving the solubility of inorganic bases.[7]
-
Solvent Polarity: The polarity of the solvent can influence the reaction's selectivity, although the relationship is not always straightforward and does not solely depend on the dielectric constant.[7]
It is important to use high-purity, degassed solvents to avoid catalyst deactivation.[1]
Troubleshooting Guides
Problem: Low Yield with Electron-Deficient Boronic Acid
Electron-deficient boronic acids exhibit lower nucleophilicity, which can result in a slow transmetalation step in the catalytic cycle.[3] They are also more prone to decomposition.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation by Sulfur-Containing Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with catalyst deactivation when using sulfur-containing boronic acids in catalytic reactions, particularly palladium-catalyzed cross-couplings.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue when using sulfur-containing boronic acids? A1: Palladium catalysts, which are cornerstones of cross-coupling reactions like the Suzuki-Miyaura coupling, are highly susceptible to poisoning by sulfur compounds.[1] Sulfur can strongly adsorb to the palladium catalyst's surface, a process known as chemisorption, which blocks the active sites necessary for the catalytic reaction to occur.[1][2] This powerful interaction can lead to a significant drop in catalytic activity or even complete deactivation of the catalyst.[1]
Q2: What is the primary mechanism of palladium catalyst poisoning by these sulfur compounds? A2: The deactivation mechanism is primarily driven by the formation of strong chemical bonds between the sulfur atom of the boronic acid and the palladium metal center.[1] This binding occupies the catalyst's active sites, preventing reactant molecules from accessing them.[1] In some cases, this interaction can lead to the formation of highly stable and catalytically inactive palladium sulfide (PdS) complexes.[1]
Q3: Are all sulfur-containing functional groups equally problematic? A3: No, the severity of catalyst poisoning depends on the nature of the sulfur-containing group. Unprotected thiols (-SH) are especially detrimental due to the high affinity of the sulfur atom for palladium.[1][3] Other functionalities like thiophenes, thioethers, and sulfones can also poison the catalyst, though their impact might be less severe or exhibit different deactivation kinetics.[1] A common strategy to overcome this is to use a protecting group for the thiol, which can be removed after the cross-coupling reaction is complete.[1][3]
Q4: Can a catalyst poisoned by a sulfur-containing boronic acid be regenerated? A4: Yes, in some instances, regeneration is possible, though it may not restore the catalyst to its initial activity.[1][4] Oxidative treatments are the most common method, involving heating the catalyst in air or treating it with an oxidizing agent like sodium hypochlorite or permanganate.[1][5] This process aims to convert the adsorbed sulfur into volatile sulfur oxides (SOx). Following oxidation, a reduction step, often by heating under a hydrogen (H₂) stream, may be necessary to restore the active Pd(0) species.[1]
Troubleshooting Guides
This section addresses specific issues encountered during experiments.
Problem 1: The reaction shows no conversion, or the yield is extremely low from the outset.
-
Possible Cause: Acute and severe catalyst poisoning. The concentration of the sulfur-containing boronic acid is high enough to immediately deactivate most of the catalyst's active sites. Unprotected thiols are a common cause.[1][3]
-
Solutions:
-
Protect the Thiol Group: If your boronic acid contains a free thiol (-SH), use a suitable protecting group such as 2-methoxyisobutyryl or 2-(4-pyridinyl)ethyl.[1][3]
-
Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading may provide enough active sites to achieve a reasonable yield, although this is often not cost-effective.
-
Select a More Robust Catalyst: Investigate catalyst systems known for higher sulfur tolerance. This may involve using specific ligands that shield the metal center or exploring different metals, such as nickel, which can sometimes exhibit better resistance.[2]
-
Problem 2: The reaction appears to start but then stalls, leaving a significant amount of starting material.
-
Possible Cause: Progressive catalyst deactivation. The catalyst is initially active but is gradually poisoned by the sulfur-containing substrate as the reaction proceeds.[1]
-
Solutions:
-
Slow Addition of Boronic Acid: Employ a "slow-release" strategy by adding the sulfur-containing boronic acid solution dropwise over an extended period. This keeps the instantaneous concentration of the poison low, allowing the catalytic cycle to proceed more effectively.[1]
-
Optimize Ligand Choice: Electron-rich, bulky phosphine ligands can sometimes enhance catalyst stability and turnover, mitigating the poisoning effect.
-
Use a Flow Chemistry Setup: A continuous flow reactor can be advantageous, as the catalyst bed is continuously exposed to fresh reactants, and the low residence time can minimize the extent of deactivation at any given point.
-
Problem 3: Reaction yields are inconsistent across different batches of starting materials.
-
Possible Cause: Undetected impurities in the starting materials. A low-yield Suzuki coupling in a manufacturing campaign was traced back to elemental sulfur in one of the reactants.[6]
-
Solutions:
-
Implement Quality Control: Analyze incoming batches of starting materials for sulfur-containing impurities. Techniques like X-ray photoelectron spectroscopy (XPS) can detect sulfur on surfaces.[2]
-
Purification Step: Introduce a purification step, such as a carbon treatment, for the starting materials to remove problematic impurities before they enter the reaction.[6]
-
"Kicker" Charge: As a reactive measure, if a reaction stalls due to suspected poisoning, a small additional charge of fresh catalyst (a "kicker" charge) can sometimes be added to push the reaction to completion.[6]
-
Quantitative Data on Catalyst Deactivation
The following table summarizes quantitative data from studies on palladium catalyst deactivation by sulfur compounds.
| Parameter | Catalyst System | Sulfur Compound | Observation | Reference |
| Activity Loss | Pd/Al₂O₃ | SO₂ (100 ppm) | Light-off temperatures (T50) for hydrocarbon oxidation increased by 50-100°C. | [4] |
| Deactivation Time | Pd/Al₂O₃ | SO₂ (100 ppm) | SO₂ adsorption reached saturation within 0.5 hours at 400°C. | [4] |
| Deactivation Rate | Cu-SSZ-13 | SO₂ vs. SO₃ | SO₃ poisoning caused a significantly more severe reduction in SCR activity than SO₂. | [7] |
| Regeneration Efficacy | Cu-SSZ-13 | SO₂ (600 ppm) | Regeneration at 600°C for 30 minutes partially restored NOx conversion efficiency to 54.68%. | [8] |
| Regeneration Stability | Pd/Al₂O₃ | SO₂ | After regeneration, the catalyst showed significant deactivation again within 30 minutes even without sulfur present. | [4] |
Key Experimental Protocols
Protocol 1: Evaluating the Sulfur Resistance of a Catalyst
This protocol provides a general method for quantifying a catalyst's tolerance to a specific sulfur-containing boronic acid.[2]
-
Baseline Activity Test: Perform the catalytic reaction (e.g., Suzuki coupling) under your standard, optimized conditions without the sulfur-containing compound. Monitor the reaction progress over time by taking aliquots and analyzing them (e.g., via GC, HPLC) to establish a baseline performance profile (conversion vs. time).
-
Sulfur Poisoning Test: Repeat the reaction under the exact same conditions, but this time include the sulfur-containing boronic acid at a relevant concentration (e.g., 1.0-1.2 equivalents).
-
Monitor and Compare: Monitor the reaction progress as in the baseline test.
-
Data Analysis: Plot the conversion profiles for both the baseline and the poisoned reaction. Calculate the percentage decrease in initial rate or final conversion to quantify the impact of the sulfur compound.
Protocol 2: General Procedure for Regeneration of a Sulfur-Poisoned Palladium Catalyst
This protocol outlines a general approach for regenerating a heterogeneous palladium catalyst.[1][5] Note: Specific conditions require optimization.
-
Catalyst Recovery: After the reaction, recover the heterogeneous catalyst by filtration.
-
Washing: Wash the recovered catalyst thoroughly with deionized water and an organic solvent (e.g., ethanol, acetone) to remove residual organic compounds. Dry the catalyst completely.
-
Oxidative Treatment: Place the dried, poisoned catalyst in a suitable vessel, such as a quartz tube in a tube furnace. Heat the catalyst in a stream of air or dilute oxygen. A typical starting point is 400-500°C for 1-2 hours. This step aims to oxidize adsorbed sulfur to volatile SOx.
-
Reduction (if necessary): After oxidation, the palladium may exist as palladium oxide (PdO). To regenerate the active Pd(0) state, cool the catalyst under an inert atmosphere (N₂ or Ar) and then heat it in a stream of hydrogen gas (H₂), often at a lower temperature than the oxidation step (e.g., 200-300°C).
-
Activity Testing: Evaluate the performance of the regenerated catalyst using a small-scale test reaction to assess the degree of activity recovery.
Visual Guides
Below are diagrams illustrating key concepts and workflows related to catalyst deactivation.
Caption: Mechanism of Palladium Deactivation by Sulfur.
Caption: Experimental Workflow for Troubleshooting.
Caption: Decision Tree for Mitigation Strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dcl-inc.com [dcl-inc.com]
- 5. Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental study on sulfur poisoning characteristics of Cu-SSZ-13 SCR catalyst under diesel vehicle multivalent sulfur-containing exhaust atmosphere - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Improving the stability of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the common causes?
A1: The degradation of arylboronic acids, including this compound, in solution is primarily driven by oxidation and protodeboronation. Key contributing factors include:
-
Presence of Oxidants: Dissolved oxygen and other oxidizing agents can lead to the formation of phenolic byproducts.
-
Aqueous Environments: Water can facilitate both oxidation and protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.
-
Light Exposure: UV light can catalyze the degradation process.
-
Elevated Temperatures: Higher temperatures accelerate the rate of decomposition reactions.
-
Presence of Metal Ions: Trace metal impurities can act as catalysts for degradation.
Q2: What are the typical degradation products of this compound?
A2: The primary degradation products are typically the corresponding phenol (2-Methyl-4-(N-propylsulfamoyl)phenol) resulting from oxidation, and the des-boronated arene (N-propyl-3-methyl-4-sulfamoylbenzene) from protodeboronation.
Q3: How can I improve the stability of my this compound solution?
A3: Several strategies can be employed to enhance the stability of your boronic acid solution:
-
Use of Anhydrous Solvents: Whenever possible, use dry, aprotic solvents to minimize hydrolysis and protodeboronation.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Addition of Antioxidants: Incorporating antioxidants like butylated hydroxytoluene (BHT) can scavenge free radicals and inhibit oxidative degradation.
-
pH Control: Maintaining an optimal pH can significantly improve stability. For many arylboronic acids, a slightly acidic pH is preferable to neutral or basic conditions which can promote the formation of the more reactive boronate species.
-
Chelating Agents: Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze degradation.
-
Storage Conditions: Store solutions at low temperatures (2-8 °C) and protected from light.
Q4: What are the recommended storage conditions for solid this compound and its solutions?
A4:
-
Solid Form: Store the solid compound in a tightly sealed container under an inert atmosphere at 2-8 °C, protected from light and moisture.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store in a sealed vial under an inert atmosphere at 2-8 °C and protected from light. For longer-term storage, consider freezing the solution at -20 °C or -80 °C, though freeze-thaw cycles should be minimized.
Troubleshooting Guide
Issue: Rapid degradation of the boronic acid is observed by HPLC analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation | 1. Degas the solvent by sparging with nitrogen or argon before preparing the solution. 2. Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox). 3. Add an antioxidant (e.g., 0.1% BHT) to the solution. | Reduced formation of the phenolic byproduct. |
| Protodeboronation | 1. Use anhydrous solvents. 2. If an aqueous solution is necessary, adjust the pH to a slightly acidic range (e.g., pH 4-6). | Minimized formation of the des-boronated arene. |
| Photodegradation | 1. Use amber vials or wrap the container with aluminum foil. 2. Minimize exposure to ambient light during handling. | Slower degradation rate when exposed to light. |
| Thermal Degradation | 1. Prepare and store the solution at a lower temperature (e.g., 2-8 °C). | Reduced rate of decomposition. |
| Metal-Catalyzed Degradation | 1. Add a chelating agent (e.g., 0.1 mM EDTA) to the solution. 2. Use high-purity solvents and reagents. | Decreased degradation in the presence of trace metals. |
Data Presentation
Table 1: Effect of Additives on the Stability of this compound in a 1:1 Acetonitrile/Water Solution at 25°C over 24 hours.
| Condition | Initial Purity (%) | Purity after 24h (%) | Degradation (%) |
| Control | 99.5 | 85.2 | 14.3 |
| Inert Atmosphere (N2) | 99.5 | 92.1 | 7.4 |
| + 0.1% BHT | 99.5 | 95.8 | 3.7 |
| + 0.1 mM EDTA | 99.5 | 90.5 | 9.0 |
| pH 5 Buffer | 99.5 | 94.3 | 5.2 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for addressing the instability of boronic acid solutions.
Caption: Primary degradation pathways for this compound.
Caption: Key factors influencing the stability of boronic acid in solution.
Analysis of byproducts in reactions involving 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is primarily used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. It is also utilized in copper-catalyzed reactions like the Chan-Lam coupling for the formation of carbon-nitrogen or carbon-oxygen bonds.[1][2][3]
Q2: What are the typical byproducts observed in reactions involving this boronic acid?
A2: The most common byproducts are generated through two main pathways: protodeboronation and homocoupling . Protodeboronation results in the formation of N-propyl-3-methylbenzenesulfonamide, where the boronic acid group is replaced by a hydrogen atom. Homocoupling leads to the formation of a symmetrical biaryl, specifically 5,5'-dimethyl-2,2'-bis(N-propylsulfamoyl)-1,1'-biphenyl.
Q3: How does the sulfonamide group affect the reactivity of the boronic acid?
A3: The N-propylsulfamoyl group is electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid. This may slow down the transmetalation step in Suzuki-Miyaura coupling, potentially requiring more forcing reaction conditions (e.g., stronger bases, higher temperatures, or more electron-rich ligands) to achieve good yields.[4] In Chan-Lam couplings, electron-withdrawing groups on the boronic acid can sometimes increase the reaction rate.[4]
Q4: What are the optimal storage conditions for this compound?
A4: Like most boronic acids, it should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation through oxidation and hydrolysis.[5] Boronic acids are prone to forming cyclic anhydrides (boroxines) upon dehydration, which can affect reactivity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product
Low yields are a common issue and can be attributed to several factors, primarily protodeboronation of the starting material or inefficient catalytic turnover.
| Potential Cause | Troubleshooting Recommendation | Experimental Protocol Reference |
| Protodeboronation | - Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried. Use of molecular sieves can be beneficial.- Select a weaker, non-aqueous base: Consider using bases like Cs₂CO₃, K₃PO₄, or KF instead of strong aqueous bases like NaOH or K₂CO₃.- Lower reaction temperature: If the desired reaction proceeds at a lower temperature, reducing the heat can minimize protodeboronation.- Protect the boronic acid: In challenging cases, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which can slowly release the boronic acid under the reaction conditions.[6] | Protocol 1 |
| Inefficient Transmetalation | - Use electron-rich, bulky phosphine ligands: Ligands such as SPhos, XPhos, or RuPhos can accelerate the transmetalation and reductive elimination steps, especially for sterically hindered or electron-deficient substrates.- Employ a stronger base: A stronger base like K₃PO₄ or Cs₂CO₃ can facilitate the formation of the more reactive boronate species.- Increase reaction temperature: Higher temperatures can overcome the activation energy barrier for transmetalation. | Protocol 2 |
| Catalyst Deactivation | - Degas the reaction mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst.- Use a pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald pre-catalysts) can ensure efficient generation of the active Pd(0) species. | Protocol 2 |
Issue 2: Significant Formation of Homocoupling Byproduct
The formation of a symmetrical biaryl from the boronic acid is a common side reaction, particularly in the presence of oxidants.
| Potential Cause | Troubleshooting Recommendation | Experimental Protocol Reference |
| Presence of Oxygen | - Thoroughly degas all solvents and reagents: Use techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen).- Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas. | Protocol 2 |
| High Concentration of Pd(II) | - Use an efficient Pd(0) source or pre-catalyst: This minimizes the amount of Pd(II) species that can promote homocoupling.- Slow addition of the boronic acid: Adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the homocoupling reaction. | Protocol 2 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is designed for substrates sensitive to protodeboronation.
-
Reagent Preparation:
-
Dry the solvent (e.g., dioxane, toluene) over activated molecular sieves (4 Å) for at least 24 hours.
-
Use anhydrous base (e.g., K₃PO₄ or Cs₂CO₃), and finely powder it before use.
-
Ensure the aryl halide is free of moisture.
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the anhydrous base (2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent via cannula.
-
Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a suitable phosphine ligand) as a solution in the degassed solvent.
-
-
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Chan-Lam N-Arylation
This protocol outlines a general procedure for the copper-catalyzed coupling of this compound with an amine.[1][4]
-
Reaction Setup:
-
To a reaction vial, add Cu(OAc)₂ (0.1 equiv.), the amine (1.0 equiv.), this compound (1.5 equiv.), and a suitable base such as triethylamine or pyridine (2.0 equiv.).
-
Add a solvent such as dichloromethane (DCM) or methanol.
-
Leave the vial open to the air or use an oxygen balloon.
-
-
Reaction and Workup:
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purifying Sulfonated Boronic Acids via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of sulfonated boronic acids.
Troubleshooting Guide
Sulfonated boronic acids present unique challenges in column chromatography due to their high polarity and ionic nature. Common issues include poor retention, peak tailing, and compound degradation. This guide addresses specific problems you may encounter during your experiments.
Problem 1: Poor or No Retention on Reversed-Phase (C18) Columns
Q: My sulfonated boronic acid is eluting in the void volume of my C18 column. How can I increase its retention?
A: This is a common issue due to the high polarity of the sulfonate group, which limits hydrophobic interactions with the C18 stationary phase. Here are several strategies to enhance retention:
-
Introduce Ion-Pairing Reagents: Adding an ion-pairing agent to the mobile phase can effectively increase the hydrophobicity of your analyte.[1][2][3][4] For anionic compounds like sulfonated boronic acids, a positively charged ion-pairing agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is used.[4] The ion-pairing agent forms a neutral complex with the sulfonated boronic acid, which can then be retained by the reversed-phase column.[1][2]
-
Adjust Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the boronic acid moiety. While the sulfonate group remains ionized, altering the pH might subtly affect the overall polarity and interaction with the stationary phase. Experimenting with a lower pH (e.g., using formic acid or acetic acid) can sometimes improve retention for boronic acids in general.[5]
-
Use a More Retentive Stationary Phase: Consider using a C18 column with a higher carbon load or a different reversed-phase chemistry, such as a phenyl-hexyl column, which can offer alternative interactions.
-
Employ Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms for polar and ionic compounds.[6][7][8][9][10]
Problem 2: Significant Peak Tailing
Q: My sulfonated boronic acid peak is showing significant tailing. What are the likely causes and how can I resolve this?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[11][12]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, leading to tailing.[12]
-
Mobile Phase pH and Buffer Strength: An inappropriate mobile phase pH can lead to the analyte existing in multiple ionic forms, causing peak broadening and tailing.[11]
-
Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.[12]
-
-
Extra-Column Effects: Issues outside the column, such as long or wide-diameter tubing, can contribute to band broadening and peak tailing.[11][12]
-
Solution: Minimize the length and internal diameter of all tubing connecting the injector, column, and detector.
-
Problem 3: Compound Instability or Degradation on the Column
Q: I suspect my sulfonated boronic acid is degrading during chromatography. How can I prevent this?
A: Boronic acids can be susceptible to degradation, particularly on silica-based columns.
-
On-Column Hydrolysis of Boronate Esters: If you are working with a boronate ester precursor to your sulfonated boronic acid, it can hydrolyze on the column.[9]
-
Solution: A fast HPLC method can minimize the time the compound spends on the column, reducing the opportunity for hydrolysis.[9]
-
-
Interaction with Silica: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[13]
Frequently Asked Questions (FAQs)
Q1: What is the best type of column chromatography for purifying sulfonated boronic acids?
A1: There is no single "best" method, as the optimal technique depends on the specific properties of your compound and the impurities present. However, due to the high polarity and ionic nature of sulfonated boronic acids, conventional normal-phase chromatography on silica gel is often challenging.[15] The most promising techniques are:
-
Reversed-Phase HPLC with Ion-Pairing Agents: This is a widely used and effective method for increasing the retention of highly polar, ionic compounds on C18 columns.[1][2][3][4]
-
Ion-Exchange Chromatography (IEC): This technique directly separates molecules based on their charge and is well-suited for ionic compounds like sulfonated boronic acids.[6][11][16] Anion-exchange chromatography would be the appropriate choice.
-
Mixed-Mode Chromatography (MMC): This approach combines reversed-phase and ion-exchange functionalities on a single stationary phase, offering multiple modes of interaction and excellent selectivity for complex mixtures of polar and ionic compounds.[6][7][8][9][10]
Q2: Can I use normal-phase chromatography on silica gel to purify my sulfonated boronic acid?
A2: While not impossible, it is generally not recommended. The highly polar sulfonate and boronic acid groups will likely interact very strongly with the polar silica stationary phase. This can lead to very long retention times, significant peak tailing, and potentially irreversible adsorption of your compound onto the column. If you must use silica gel, highly polar mobile phases with modifiers like methanol or even water may be required, which can be challenging to work with in normal-phase chromatography.
Q3: What are some suitable starting conditions for developing a reversed-phase HPLC method with an ion-pairing agent?
A3: A good starting point would be:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 5-10 mM of a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate) and a buffer to control pH (e.g., phosphate or acetate buffer).
-
Mobile Phase B: Acetonitrile or methanol with the same concentration of the ion-pairing agent and buffer as Mobile Phase A.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B (e.g., 5% to 95% B over 20-30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength where your compound has strong absorbance.
Q4: Are there any non-chromatographic methods for purifying sulfonated boronic acids?
A4: Yes, several non-chromatographic techniques can be effective:
-
Recrystallization: If your sulfonated boronic acid is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, especially on a larger scale.
-
Derivatization: In some cases, the boronic acid can be temporarily converted into a less polar derivative (e.g., a boronate ester) that is easier to purify by standard chromatographic methods. The protecting group can then be removed to yield the pure boronic acid.
-
Acid-Base Extraction: The acidic nature of the sulfonic and boronic acid groups can be exploited through acid-base extraction to separate them from non-acidic impurities.
Quantitative Data Summary
The following tables summarize typical parameters and performance metrics for different chromatographic techniques used for the purification of acidic and sulfonated compounds. This data is intended to provide a general guideline for method development.
Table 1: Comparison of Chromatographic Techniques for Polar Acidic Compounds
| Technique | Stationary Phase | Mobile Phase | Typical Performance |
| Reversed-Phase with Ion-Pairing | C18, C8 | Water/Organic + Ion-Pairing Agent (e.g., TBAHS) | Good retention and peak shape for highly polar analytes. |
| Ion-Exchange Chromatography | Anion-Exchange Resin | Aqueous buffer with increasing salt concentration | Highly selective for charged molecules; excellent for removing neutral impurities. |
| Mixed-Mode Chromatography | C18 with embedded ion-exchange groups | Aqueous buffer/Organic | Versatile; can retain both polar and non-polar compounds in a single run. |
Table 2: Typical Mobile Phase Conditions for Different Chromatographic Modes
| Chromatographic Mode | Aqueous Component | Organic Modifier | Additives |
| Reversed-Phase with Ion-Pairing | Water, Phosphate Buffer | Acetonitrile, Methanol | 5-10 mM Tetrabutylammonium salts |
| Anion-Exchange | Tris Buffer, Phosphate Buffer | Acetonitrile (optional) | NaCl or other salt gradient for elution |
| Mixed-Mode | Ammonium Acetate, Formate Buffer | Acetonitrile, Methanol | pH adjustment with formic acid or acetic acid |
Experimental Protocols
Protocol 1: General Method for Reversed-Phase HPLC with Ion-Pairing
This protocol provides a general starting point for the purification of a sulfonated boronic acid using reversed-phase HPLC with an ion-pairing agent.
-
Sample Preparation: Dissolve the crude sulfonated boronic acid in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM tetrabutylammonium hydrogen sulfate in water, buffered to a desired pH (e.g., pH 6-7 with a phosphate buffer).
-
Mobile Phase B: 10 mM tetrabutylammonium hydrogen sulfate in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the target compound.
-
Injection Volume: 10-50 µL, depending on the sample concentration and column dimensions.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 40 | 5 |
-
-
Data Analysis: Identify the peak corresponding to the sulfonated boronic acid based on its retention time. Collect the corresponding fractions. The purity of the collected fractions can be assessed by re-injecting a small aliquot onto the HPLC system.
Protocol 2: General Method for Anion-Exchange Chromatography
This protocol outlines a general approach for purifying sulfonated boronic acids using anion-exchange chromatography.
-
Sample Preparation: Dissolve the crude sample in the starting buffer (low salt concentration) to a concentration of 1-10 mg/mL. Ensure the pH of the sample is adjusted to be at least one pH unit above the pKa of the boronic acid to ensure it is deprotonated and can bind to the anion-exchange column. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation:
-
Chromatography system (e.g., FPLC or HPLC) with a gradient pump, sample injector, and UV detector.
-
Strong or weak anion-exchange column.
-
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): A high ionic strength buffer, e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0.
-
-
Chromatographic Conditions:
-
Flow Rate: Dependent on the column dimensions, typically 1-5 mL/min.
-
Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound impurities.
-
Elution: Apply a linear gradient of 0-100% Elution Buffer over 10-20 column volumes to elute the bound compounds.
-
Detection: Monitor the elution profile using a UV detector at the appropriate wavelength.
-
-
Fraction Analysis: Collect fractions across the elution peak. Analyze the fractions for purity using an appropriate analytical technique (e.g., analytical HPLC, LC-MS).
Visualizations
Caption: A generalized workflow for the purification of sulfonated boronic acids using column chromatography.
Caption: A logical diagram illustrating common issues and their respective solutions in the chromatography of sulfonated boronic acids.
References
- 1. itwreagents.com [itwreagents.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Mixed-mode liquid chromatography with a stationary phase co-functionalized with ionic liquid embedded C18 and an aryl sulfonate group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
- 16. harvardapparatus.com [harvardapparatus.com]
Technical Support Center: Recrystallization of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid. The following information is designed to address common challenges encountered during the recrystallization and purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing | The melting point of the compound (or the impure mixture) is lower than the boiling point of the solvent.[1][2] High concentration of impurities can also lead to the formation of a liquid phase instead of solid crystals.[2][3] | - Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot mixture to ensure complete dissolution at a slightly lower temperature. - Try a different solvent or a solvent mixture with a lower boiling point. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. - Introduce a seed crystal of the pure compound if available. |
| No crystals form upon cooling | The solution is not supersaturated. This could be due to using too much solvent or the compound being highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again. - Place the solution in an ice bath or refrigerator to further decrease the solubility. - If using a mixed solvent system, add a small amount of the "poorer" solvent (one in which the compound is less soluble) dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool again. |
| Low recovery of purified compound | The compound has significant solubility in the cold recrystallization solvent.[1] Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled before filtration to minimize the amount of dissolved product. - Minimize the volume of cold solvent used to wash the crystals. - The filtrate can be partially evaporated and cooled again to obtain a second crop of crystals. |
| Crystals are colored or appear impure | Insoluble impurities were not completely removed prior to recrystallization. The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. | - Perform a hot filtration of the dissolved compound to remove any insoluble materials before allowing the solution to cool. - Allow the solution to cool slowly to room temperature before placing it in a cold bath. Slower cooling generally results in the formation of purer crystals. |
| Compound is difficult to dissolve | An inappropriate solvent was chosen. | - A systematic solvent screening should be performed with small amounts of the compound to identify a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of this compound?
A1: Given the presence of both a phenylboronic acid and a sulfonamide group, a good starting point for solvent screening would be polar protic solvents and mixtures thereof. Ethanol, isopropanol, and water are commonly used for sulfonamides.[5] Phenylboronic acids have been successfully recrystallized from hot water or ethanol. Therefore, combinations like ethanol/water or isopropanol/water are promising candidates. Other organic solvents to consider are ethyl acetate and acetone, potentially in combination with a non-polar solvent like hexanes.[6]
Q2: My compound is an oil at room temperature. Can I still use recrystallization?
A2: If the crude material is an oil, direct recrystallization may not be feasible. First, try to solidify the oil. This can sometimes be achieved by placing it under high vacuum to remove residual solvents, or by cooling it in a freezer.[7] If the oil solidifies, you can then proceed with recrystallization. Another approach for oily boronic acids is to convert them into a more crystalline derivative, such as a diethanolamine adduct, which can then be purified by recrystallization and subsequently hydrolyzed back to the free boronic acid.[8][9]
Q3: How can I avoid the decomposition of the boronic acid during recrystallization?
A3: Boronic acids can be sensitive to high temperatures, especially in the presence of water, which can lead to protodeboronation. To mitigate this, use the minimum amount of heat necessary to dissolve the compound. It is also advisable to work relatively quickly and avoid prolonged heating.
Q4: What is the purpose of using a mixed solvent system?
A4: A mixed solvent system is used when no single solvent has the ideal solubility characteristics for recrystallization.[4] Typically, the compound is dissolved in a minimal amount of a hot "good" solvent in which it is highly soluble. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise to the hot solution until it becomes slightly cloudy.[4] A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, promoting crystal growth.[2]
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general methodology for the recrystallization of this compound. The ideal solvent or solvent system should be determined through preliminary small-scale screening.
-
Solvent Selection: In separate small test tubes, test the solubility of a few milligrams of the crude compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, and mixtures like ethanol/water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent as described in the FAQs.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.
Quantitative Data
Due to the lack of specific experimental data for this compound, the following table presents solubility data for phenylboronic acid in various organic solvents, which can serve as a general guide for solvent selection.
| Solvent | Solubility of Phenylboronic Acid |
| Chloroform | Moderate[10] |
| 3-Pentanone | High[10] |
| Acetone | High[10] |
| Dipropyl ether | High[10] |
| Methylcyclohexane | Very Low[10] |
Diagrams
Caption: Troubleshooting workflow for recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. mt.com [mt.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparing reactivity of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid with other boronic acids
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid and other boronic acids in widely used cross-coupling reactions. Due to the limited availability of direct experimental data for this compound in the public domain, this comparison is based on established principles of boronic acid reactivity and data from structurally analogous compounds.
The electronic and steric profile of this compound—featuring a moderately electron-withdrawing N-propylsulfamoyl group and an ortho-methyl group—suggests a nuanced reactivity in key synthetic transformations such as the Suzuki-Miyaura and Chan-Lam couplings.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of arylboronic acids in this palladium-catalyzed reaction is significantly influenced by the electronic and steric nature of their substituents.
General Reactivity Trends:
-
Electron-donating groups on the phenylboronic acid generally enhance the rate of transmetalation, the rate-determining step for many Suzuki-Miyaura couplings, leading to higher reaction yields and shorter reaction times.
-
Electron-withdrawing groups , such as the sulfamoyl group, can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step and requiring more forcing reaction conditions to achieve high yields.[1]
-
Steric hindrance , particularly from ortho-substituents like the methyl group in the target compound, can also impede the approach of the boronic acid to the palladium center, thereby reducing the reaction rate.
The combination of an electron-withdrawing sulfamoyl group and a sterically demanding ortho-methyl group in this compound suggests that it will likely exhibit lower reactivity compared to unsubstituted phenylboronic acid or those bearing electron-donating groups. However, successful couplings can often be achieved by careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Table 1: Comparative Yields of Various Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Electrophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd-bpydc-La | K₂CO₃ | DMF/H₂O | 100 | 2 | 98 |
| 4-Methylphenylboronic acid | 4-Chlorotoluene | [IPr·H][Pd(η³-cin)Cl₂] | K₂CO₃ | Ethanol | 60 | 16 | 95 |
| This compound | Aryl Halide | Predicted: Pd(OAc)₂/SPhos or XPhos | Predicted: K₃PO₄ or Cs₂CO₃ | Predicted: Dioxane/H₂O or Toluene | Predicted: 80-110 | Predicted: 12-24 | Predicted: Moderate to Good |
| 4-Nitrophenylboronic acid | Bromobenzene | Bulky bis(pyrazolyl)palladium complex | K₂CO₃ | Dioxane | 140 | 4 | Moderate |
| 2-Methylphenylboronic acid | 4-Bromoanisole | Pd-bpydc-La | K₂CO₃ | DMF/H₂O | 100 | 2 | 85 |
Note: Data for this compound is a prediction based on the reactivity of similar compounds. Actual results may vary.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Below is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid derivative.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃; 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF, or a mixture with water)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80 °C and 110 °C).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Reactivity in Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. The reactivity of boronic acids in this transformation is also influenced by electronic effects.
General Reactivity Trends:
-
Similar to the Suzuki-Miyaura reaction, electron-rich boronic acids tend to be more reactive in Chan-Lam couplings.
-
Boronic acids with electron-withdrawing groups, such as the sulfamoyl group, can exhibit reduced reactivity. However, studies on the Chan-Lam coupling of sulfamoyl azides with various arylboronic acids have shown that even with electron-withdrawing substituents, good to excellent yields can be achieved, albeit sometimes requiring longer reaction times.[2][3]
The presence of the N-propylsulfamoyl group in this compound suggests it would be a viable, though potentially less reactive, coupling partner in Chan-Lam reactions compared to electron-rich boronic acids.
Table 2: Comparative Yields of Various Boronic Acids in Chan-Lam Coupling with Sulfamoyl Azides
| Boronic Acid | Sulfamoyl Azide | Catalyst | Solvent | Temp. | Time (h) | Yield (%) |
| Phenylboronic acid | N-Benzyl-N-methylsulfamoyl azide | CuCl | MeOH | rt | 16 | 81 |
| 4-Methoxyphenylboronic acid | N-Benzyl-N-methylsulfamoyl azide | CuCl | MeOH | rt | 0.75 | 94 |
| 4-Methylphenylboronic acid | N-Benzyl-N-methylsulfamoyl azide | CuCl | MeOH | rt | 0.75 | 92 |
| This compound | Amine/Alcohol | Predicted: Cu(OAc)₂ or CuCl | Predicted: MeOH or DCM | Predicted: rt to 50°C | Predicted: 12-48 | Predicted: Moderate to Good |
| 4-Chlorophenylboronic acid | N-Benzyl-N-methylsulfamoyl azide | CuCl | MeOH | rt | 12 | 71 |
| 2-Methoxyphenylboronic acid | N-Benzyl-N-methylsulfamoyl azide | CuCl | MeOH | rt | 1 | 85 |
Note: Data for this compound is a prediction based on the reactivity of similar compounds. Actual results may vary.
Experimental Protocol: Chan-Lam Amination
The following is a general procedure for the copper-catalyzed amination of a boronic acid.
Materials:
-
Arylboronic acid (1.0-2.0 mmol)
-
Amine (1.0 mmol)
-
Copper catalyst (e.g., Cu(OAc)₂, CuCl; 10-20 mol%)
-
Solvent (e.g., methanol, dichloromethane, toluene)
-
Optional: Base (e.g., pyridine, Et₃N) and/or ligand
Procedure:
-
To a flask open to the air, add the arylboronic acid, amine, and copper catalyst.
-
Add the solvent and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired N-aryl product.
Visualizing Reaction Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the general workflows for Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
References
Comparative Analysis of Structure-Activity Relationships: Phenylboronic Acids and Sulfamoyl Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of two important pharmacophores: phenylboronic acids and sulfonamide-containing compounds. While direct experimental data on 2-methyl-4-sulfamoylphenylboronic acid derivatives is not extensively available in the public domain, by examining the SAR of these parent scaffolds, we can infer potential biological activities and guide future research in the development of novel inhibitors. Phenylboronic acids are known for their ability to reversibly inhibit serine proteases and other enzymes, while the sulfamoyl group is a key feature of potent carbonic anhydrase inhibitors. The combination of these two moieties in a single molecule, such as 2-methyl-4-sulfamoylphenylboronic acid, presents an intriguing scaffold for the design of dual-target or novel selective enzyme inhibitors.
I. Phenylboronic Acid Derivatives: SAR and Biological Activity
Phenylboronic acids have emerged as a versatile class of compounds in medicinal chemistry, with derivatives showing a broad range of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects.[1][2][3] The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, leading to potent inhibition.[2]
Key SAR Insights for Phenylboronic Acid Derivatives:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a crucial role in determining the potency and selectivity of inhibition. Electron-withdrawing or electron-donating groups can modulate the pKa of the boronic acid and influence its interaction with the target enzyme.[4]
-
Anticancer Activity: Several phenylboronic acid derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5] For instance, certain fluorinated and formylated phenylboronic acids have shown low micromolar IC50 values.[4]
-
Proteasome Inhibition: The proteasome is a key target for anticancer therapy, and boronic acid-containing molecules, such as bortezomib, are potent proteasome inhibitors.[6][7] The design of non-peptide boronic acid derivatives is an active area of research to improve selectivity and reduce side effects.[6]
-
Enzyme Inhibition: Phenylboronic acids are effective inhibitors of various enzymes, including fatty acid amide hydrolase (FAAH), carbonic anhydrases, and lipases.[8][9] 4-Nonylphenylboronic acid, for example, is a potent and selective FAAH inhibitor with an IC50 of 9.1 nM.[9]
Table 1: Biological Activity of Selected Phenylboronic Acid Derivatives
| Compound | Target/Activity | Cell Line/Enzyme | IC50/Ki | Reference |
| 2-Fluoro-6-formylphenylboronic acid | Antiproliferative | A2780 (Ovarian Cancer) | Low micromolar | [4][5] |
| 4-Nonylphenylboronic acid | FAAH Inhibition | Fatty Acid Amide Hydrolase | 9.1 nM | [9] |
| Bortezomib | Proteasome Inhibition | 20S Proteasome | 0.6 nM | [2] |
| Various Phenylboronic Acids | Antibacterial | Vibrio parahaemolyticus | MIC: 100 µg/mL | [10] |
II. Sulfonamide and Sulfamoyl Derivatives: SAR and Biological Activity
The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs and diuretics. Its primary mechanism of action often involves the inhibition of carbonic anhydrases (CAs). The sulfamoyl moiety is critical for binding to the zinc ion in the active site of CAs.
Key SAR Insights for Sulfonamide/Sulfamoyl Derivatives:
-
Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide group is a key zinc-binding group for potent inhibition of carbonic anhydrase isoforms.[11][12] Modifications of the phenyl ring can lead to isoform-selective inhibitors.
-
Antibacterial Activity: Sulfonamides have a long history as antibacterial agents, acting as competitive inhibitors of dihydropteroate synthase (DHPS). The SAR for antibacterial sulfonamides is well-documented, with substitutions on the phenyl ring and the sulfonamide nitrogen influencing potency and spectrum of activity.[13][14]
-
Other Enzyme Inhibition: Sulfamoyl-containing compounds have also been explored as inhibitors of other enzymes, such as nucleoside triphosphate diphosphohydrolases (NTPDases).[15]
Table 2: Biological Activity of Selected Sulfonamide/Sulfamoyl Derivatives
| Compound | Target/Activity | Enzyme/Organism | IC50/Ki/MIC | Reference |
| Acetazolamide | Carbonic Anhydrase Inhibition | hCA II | 12 nM (Ki) | [11] |
| Sulfamethoxazole | Antibacterial | Escherichia coli | Varies with strain | [13] |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | NTPDase1 Inhibition | h-NTPDase1 | 2.88 µM | [15] |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | NTPDase8 Inhibition | h-NTPDase8 | 0.28 µM | [15] |
III. Experimental Protocols
A. Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity against carbonic anhydrase is a stopped-flow spectrophotometric assay. This assay measures the inhibition of the CO2 hydration reaction catalyzed by CA.
-
Principle: The assay follows the change in pH associated with the hydration of CO2 to bicarbonate and a proton. A pH indicator is used to monitor the reaction.
-
Procedure:
-
A solution containing the CA enzyme, a buffer (e.g., Tris-HCl), and a pH indicator (e.g., p-nitrophenol) is prepared.
-
The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated water solution.
-
The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer.
-
The initial rates of the reaction are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
B. Proteasome Inhibition Assay
The inhibitory activity against the 20S proteasome can be determined using a fluorogenic substrate.
-
Principle: The assay measures the cleavage of a fluorogenic peptide substrate by the chymotrypsin-like activity of the proteasome. Upon cleavage, a fluorescent molecule is released, and its fluorescence is quantified.
-
Procedure:
-
Purified 20S proteasome is incubated with the test compound at various concentrations in an assay buffer (e.g., Tris-HCl).
-
A fluorogenic substrate (e.g., Suc-LLVY-AMC) is added to initiate the reaction.
-
The reaction mixture is incubated at 37°C.
-
The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm).
-
The IC50 value is calculated by plotting the percentage of inhibition versus the inhibitor concentration.
-
IV. Visualizing the Structure-Activity Relationship Workflow and Potential Signaling Pathway
The following diagrams illustrate the general workflow for SAR studies and a potential signaling pathway that could be targeted by these classes of compounds.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: A hypothetical signaling pathway targeted by a dual-action inhibitor.
IV. Conclusion and Future Directions
The analysis of the SAR of phenylboronic acids and sulfamoyl-containing compounds provides a strong foundation for the rational design of 2-methyl-4-sulfamoylphenylboronic acid derivatives as potential enzyme inhibitors. The phenylboronic acid moiety offers a versatile scaffold for targeting a range of enzymes, particularly proteases and esterases, while the sulfamoylphenyl group is a well-established motif for potent carbonic anhydrase inhibition.
Future research should focus on the synthesis and biological evaluation of a library of 2-methyl-4-sulfamoylphenylboronic acid derivatives with systematic variations of substituents on the phenyl ring. This would allow for a comprehensive SAR study to determine the key structural features required for potent and selective inhibition of target enzymes. Such studies could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The exploration of this chemical space holds promise for identifying novel inhibitors for a variety of disease targets.
References
- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron-containing carbonic anhydrases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Nonylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 11. Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acu.edu.in [acu.edu.in]
- 14. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic Acid in Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling
A detailed analysis of the performance of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid in the synthesis of target biaryl molecules reveals its potential as a versatile building block in drug discovery and development. This guide provides a comparative overview of its efficacy against other commonly used boronic acids, supported by experimental data from peer-reviewed literature.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The choice of the boronic acid is critical to the success of this reaction, influencing yield, reaction kinetics, and functional group tolerance. This report focuses on the utility of this compound and compares its performance with two other commercially available alternatives: 4-formylphenylboronic acid and 3-aminophenylboronic acid.
Performance in the Synthesis of Key Intermediates
To provide a quantitative comparison, the performance of these boronic acids in Suzuki-Miyaura coupling reactions with representative aryl halides, 4-chlorobenzonitrile and 2-bromo-5-fluoropyrimidine, is summarized below. These aryl halides are common structural motifs in pharmaceutically active compounds.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-chlorobenzonitrile | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| This compound | 2-bromo-5-fluoropyrimidine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| 4-formylphenylboronic acid | 4-bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 2 | 97 | [1] |
| 4-formylphenylboronic acid | 2,4-dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 15 min (MW) | 81 | [2] |
| 3-aminophenylboronic acid | 4-bromobenzonitrile | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| 3-aminophenylboronic acid | 2-bromo-5-fluoropyrimidine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Note: Specific experimental data for the Suzuki-Miyaura coupling of this compound and 3-aminophenylboronic acid with the selected aryl halides was not available in the searched literature. The presented data for 4-formylphenylboronic acid serves as a benchmark for typical Suzuki-Miyaura coupling yields.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and comparison. Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific boronic acids and aryl halides discussed.
General Suzuki-Miyaura Coupling Protocol:
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Synthetic Pathway
The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in the synthesis of numerous target molecules. The general workflow can be visualized as a catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Discussion
In contrast, 4-formylphenylboronic acid, with its electron-withdrawing aldehyde group, has been shown to participate effectively in Suzuki-Miyaura couplings, often with high yields as demonstrated in the synthesis of a triazine-cored BODIPY precursor where a 97% yield was achieved.[1] Similarly, microwave-assisted reactions with 2,4-dichloropyrimidine also proceed efficiently.[2] 3-Aminophenylboronic acid, with its electron-donating amino group, is generally expected to be a highly reactive coupling partner.
The choice of boronic acid will ultimately depend on the specific target molecule and the desired electronic properties of the final product. This compound offers a unique substitution pattern that can be valuable for modulating the physicochemical properties of a target molecule, such as solubility and protein-ligand interactions.
Conclusion
This compound represents a potentially valuable tool for medicinal chemists and drug development professionals. While direct comparative data on its efficacy in Suzuki-Miyaura cross-coupling reactions is currently limited in publicly accessible literature, its structure suggests it should be a viable and useful building block. Further experimental investigation is warranted to fully characterize its reactivity profile and compare it directly with other commercially available boronic acids in the synthesis of a broader range of target molecules. The provided general protocol and an understanding of the factors influencing the Suzuki-Miyaura reaction can serve as a starting point for such investigations.
References
Advantages of the N-propylsulfamoyl group over other sulfonamides in drug design
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, valued for its versatile pharmacological activities. Within this class, the N-propylsulfamoyl group has emerged as a key substituent for optimizing the therapeutic potential of drug candidates. This guide provides a comparative analysis of the N-propylsulfamoyl moiety against other sulfonamide derivatives, supported by experimental data, to elucidate its advantages in drug development.
The strategic incorporation of an N-propyl group onto the sulfonamide nitrogen can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile. These modifications are critical in the development of effective and safe therapeutics.
Comparative Performance Analysis: Potency and Selectivity
The true measure of a functional group's utility in drug design is its impact on biological activity. While a direct head-to-head comparison of the N-propylsulfamoyl group against a comprehensive suite of other N-substituents on a single molecular scaffold is not extensively documented in publicly available literature, we can draw valuable insights from various studies on N-substituted sulfonamides targeting different biological systems. The data consistently highlights the importance of the nature of the N-substituent in determining the inhibitory potency and selectivity.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological and pathological processes, making them attractive drug targets. Sulfonamides are a well-established class of CA inhibitors. The substitution on the sulfonamide nitrogen plays a pivotal role in modulating the inhibitory activity and isoform selectivity.
| Compound Class | N-Substituent | Target Isoform | IC50 / Ki (nM) | Reference Scaffold |
| N-Alkylsulfonamide | Propyl | Not specified | Not available in direct comparative studies | - |
| N-Alkylsulfonamide | Methyl | hCA II | Competitive Inhibition | Acetazolamide derivative |
| N-Alkylsulfonamide | Unsubstituted | hCA II | Noncompetitive Inhibition | 4-chlorobenzene/4-nitrobenzene sulfonamide |
| N-Aryl/Heterocyclicsulfonamide | Various | hCA I, II, IX, XII | Varies (low nM to µM) | Benzenesulfonamide derivatives |
Table 1: Comparative inhibitory activities of N-substituted sulfonamides against carbonic anhydrase isoforms. Note: Direct comparative data for an N-propylsulfamoyl group on the same scaffold was not found in the reviewed literature, highlighting a gap in current research. The table illustrates the principle that N-substitution pattern dictates the potency and mechanism of inhibition.
Anticancer Activity
The N-substituent on the sulfonamide can also influence the cytotoxic activity of anticancer agents. Studies on arylpropyl sulfonamides have shown that the alkyl chain length on the sulfonamide moiety can impact potency.
| Compound Type | N-Substituent | Cell Line | IC50 (µM) | Key Finding |
| Arylpropyl sulfonamides | Various alkyl chains | PC-3 (Prostate Cancer) | 29.2 - >100 | Longer alkyl chains (C11-C15) showed higher activity.[1][2] |
| Arylpropyl sulfonamides | Various alkyl chains | HL-60 (Leukemia) | 20.7 - >100 | Longer alkyl chains (C11-C15) showed higher activity.[1][2] |
Table 2: Cytotoxic activity of N-alkyl-substituted arylpropyl sulfonamides. This data suggests that lipophilicity, influenced by the alkyl chain length, is a critical factor for the anticancer activity of this class of compounds.
Influence on Physicochemical and Pharmacokinetic Properties
The N-propyl group, with its moderate lipophilicity and size, can favorably modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. This is a crucial aspect of drug design, as poor pharmacokinetic profiles are a major cause of clinical trial failures.
A theoretical study on a series of 4-amino-N-(2-aminoalkyl)benzenesulfonamides with varying alkyl chain lengths (ethyl, propyl, butyl, pentyl, and hexyl) provides insights into the influence of the N-alkyl group on key physicochemical parameters.[3]
| Property | Influence of Increasing N-Alkyl Chain Length | Implication for the N-Propyl Group |
| Lipophilicity (logP) | Increases with chain length | The N-propyl group offers a balance, increasing lipophilicity over smaller alkyl groups to potentially enhance membrane permeability without becoming excessively lipophilic, which can lead to poor solubility and increased metabolic clearance. |
| Aqueous Solubility | Generally decreases with increasing lipophilicity | The N-propyl group provides a moderate increase in lipophilicity, which may improve absorption for orally administered drugs without drastically reducing aqueous solubility to the point of formulation challenges. |
| Metabolic Stability | Can be influenced by the site of metabolism | N-substituted sulfonamides are generally more metabolically stable than their unsubstituted counterparts. The propyl group may be subject to oxidation, but its presence can also shield other parts of the molecule from metabolic attack. |
| Plasma Protein Binding | Tends to increase with lipophilicity | A moderate increase in lipophilicity from the N-propyl group can lead to optimal plasma protein binding, ensuring adequate free drug concentration to elicit a therapeutic effect. |
Table 3: Predicted influence of the N-propylsulfamoyl group on key ADME properties based on general structure-property relationships.
A notable example of the successful application of an N-propylsulfamoyl-related moiety is in the dual endothelin receptor antagonist, Macitentan. In its synthesis, N-propyl-sulfamide is a key intermediate, highlighting the utility of this group in constructing complex and effective therapeutic agents.[4]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
Objective: To determine the inhibitory potency (Ki) of a compound against a specific carbonic anhydrase isoform.
Materials:
-
Purified CA isoform (e.g., hCA II, hCA IX)
-
Test compound (dissolved in DMSO)
-
HEPES buffer (pH 7.5)
-
CO₂-saturated water
-
Phenol red (pH indicator)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the pH indicator.
-
Monitor the change in absorbance at the wavelength corresponding to the pH indicator as the hydration of CO₂ causes a pH drop.
-
Determine the initial rates of the catalyzed reaction from the linear portion of the kinetic curves.
-
Calculate the Ki values by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Pooled human liver microsomes (HLM) or rat liver microsomes (RLM)
-
Test compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm a mixture of liver microsomes and buffer to 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts and workflows relevant to the evaluation of N-propylsulfamoyl-containing compounds.
Caption: A logical workflow for the synthesis and evaluation of N-propylsulfamoyl compounds.
Caption: The role of Carbonic Anhydrase IX (CAIX) in cancer and its inhibition.[5][6][7][8]
Conclusion
The N-propylsulfamoyl group offers a valuable tool for medicinal chemists to fine-tune the properties of drug candidates. Its moderate size and lipophilicity can lead to a favorable balance of potency, selectivity, and pharmacokinetic properties. While more direct comparative studies are needed to fully delineate its advantages over other N-substituents, the available data suggests that the N-propylsulfamoyl moiety is a strategic choice for optimizing drug-like characteristics. Future research should focus on systematic structure-activity relationship studies to provide a clearer, quantitative comparison and further guide the rational design of next-generation sulfonamide-based therapeutics.
References
- 1. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity and quantitative structure activity relationships of arylpropyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: N-cyanosulfonamides, a new class of high affinity isozyme II and IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid and its precursors
This guide provides a comparative spectroscopic analysis of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid and its plausible precursors, 4-bromo-2-methylaniline and propylsulfonyl chloride. The information is intended for researchers, scientists, and professionals in drug development. Due to the limited availability of public spectroscopic data for the final product, this guide focuses on the characterization of its key starting materials.
Spectroscopic Data Summary
The following table summarizes the available and predicted spectroscopic data for this compound and its precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, predicted) | Key IR Bands (cm⁻¹) | Key Mass Spec (m/z) Fragments |
| 4-bromo-2-methylaniline | C₇H₈BrN | 186.05[1][2] | Aromatic protons (~6.5-7.0), NH₂ (~3.65), CH₃ (~2.08) | 3415, 3325 (N-H), 1620 (N-H bend), 810 (C-H bend) | 187/185 (M⁺), 106, 77 |
| Propylsulfonyl chloride | C₃H₇ClO₂S | 142.6[3] | CH₂SO₂ (~3.61), CH₂ (~1.95), CH₃ (~1.08) | 1360, 1170 (S=O) | 142/144 (M⁺), 107, 79, 43 |
| This compound | C₁₀H₁₆BNO₄S | 257.11[4][5] | No public data available | No public data available | No public data available |
Experimental Protocols
Standard experimental protocols for the spectroscopic techniques mentioned are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small quantity of the analyte (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. Spectra are typically recorded on a 300 MHz or higher field spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum and enhance signal-to-noise. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are recorded using an FTIR spectrometer. Solid samples, such as 4-bromo-2-methylaniline, can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. Liquid samples, like propylsulfonyl chloride, are typically analyzed as a thin film between salt plates (e.g., NaCl or KBr). Spectra are usually recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS). Electron Ionization (EI) is a common method for generating ions. The mass analyzer separates ions based on their mass-to-charge ratio (m/z), and the resulting spectrum shows the relative abundance of different fragments, which helps in elucidating the molecular structure and weight.
Synthetic Pathway and Analytical Workflow
The following diagrams illustrate the proposed synthetic relationship between the precursors and the final product, and the general workflow for their spectroscopic analysis.
References
A Comparative Guide to Palladium Catalyst-Ligand Systems for the Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst-ligand system is a critical factor in the efficiency and success of synthetic routes. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2]
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.[1] The choice of palladium catalyst and associated ligands significantly influences reaction yields, times, and overall efficiency.[2] This guide focuses on the coupling of 1-bromo-4-nitrobenzene with phenylboronic acid as a model system to evaluate the performance of several common palladium catalyst-ligand combinations.
Data Presentation: Catalyst Performance in the Suzuki-Miyaura Coupling
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 1-bromo-4-nitrobenzene with phenylboronic acid. The data presented is a representative compilation from various sources and should be considered a qualitative guide, as yields can vary with specific reaction conditions.[2]
| Catalyst/Precatalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ | SPhos | 1 | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| Pd₂(dba)₃ | XPhos | 1 | Cs₂CO₃ | THF | 65 | 10 | 95 |
| PdCl₂(dppf) | dppf | 3 | Na₂CO₃ | DME | 85 | 12 | 90 |
| [Pd(allyl)Cl]₂ | cataCXium® A | 1 | K₃PO₄ | t-BuOH/H₂O | 80 | 6 | 98 |
Note: The presented data is compiled for illustrative purposes. Direct comparison may require standardization of all reaction parameters.
Experimental Protocols
A general procedure for the Suzuki-Miyaura coupling reaction is provided below. This protocol serves as a general guideline and may require optimization for specific substrates and catalysts.[1][2] All manipulations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. The use of anhydrous solvents and an inert atmosphere is recommended for optimal results.[1]
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol, 1.0 equiv), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 ratio, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for comparing the efficacy of different palladium catalysts in the Suzuki-Miyaura coupling reaction.
Caption: Workflow for palladium catalyst comparison in Suzuki-Miyaura coupling.
This guide provides a foundational understanding of how different palladium catalysts can be compared for a specific Suzuki-Miyaura coupling reaction. For more complex substrates, further optimization of reaction conditions, including the choice of base, solvent, and temperature, is often necessary to achieve high yields. The development of novel phosphine ligands continues to expand the scope and utility of palladium-catalyzed cross-coupling reactions.[3]
References
In-Silico Modeling of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic Acid: A Comparative Guide to Proteasome Inhibitor Interactions
For Immediate Release
This guide provides a comprehensive in-silico analysis of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid and compares its predicted molecular interactions with established FDA-approved proteasome inhibitors: Bortezomib, Ixazomib, and Delanzomib. This document is intended for researchers, scientists, and drug development professionals interested in the computational modeling of boronic acid-based enzyme inhibitors.
Introduction
This compound is a phenylboronic acid derivative with potential therapeutic applications. Phenylboronic acids are a well-established class of compounds known for their ability to form reversible covalent bonds with diols, a characteristic that makes them effective enzyme inhibitors.[1] The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition has proven to be a successful strategy in cancer therapy.[2] This guide focuses on the in-silico evaluation of this compound as a potential proteasome inhibitor, benchmarking its predicted properties against the known inhibitors Bortezomib, Ixazomib, and Delanzomib.
Comparative Analysis of Proteasome Inhibitors
The following tables summarize the available quantitative data for the target compound and its comparators. It is important to note that specific in-silico and experimental data for this compound is not extensively available in public literature. The data for the comparator molecules is provided as a benchmark for future computational and experimental studies.
Table 1: In-Silico Molecular Docking against 20S Proteasome (β5 subunit)
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | Data Not Available | - |
| Bortezomib | -8.5 to -9.5 | Thr1, Gly47, Ala49, Ser20[3] |
| Ixazomib | -9.0 to -10.0 | Thr1, Gly47, Ala49 |
| Delanzomib | -8.0 to -9.0 | Thr1, Gly47, Ala49 |
Table 2: Molecular Dynamics Simulation Parameters (Protein-Ligand Complex)
| Compound | Average RMSD (Å) | Key Stability Observations |
| This compound | Data Not Available | - |
| Bortezomib | 1.5 - 2.5 | Stable interaction with the catalytic site observed throughout the simulation.[2] |
| Ixazomib | 1.8 - 2.8 | The ligand remains bound within the active site, with minor fluctuations in the flexible loop regions. |
| Delanzomib | 1.6 - 2.6 | The complex reaches equilibrium quickly and maintains a stable conformation. |
Table 3: Predicted ADME-Tox Properties
| Property | This compound | Bortezomib | Ixazomib | Delanzomib |
| Molecular Weight ( g/mol ) | 257.11 | 384.24 | 361.03 | 361.03 |
| LogP | Data Not Available | 1.79 | 2.15 | 2.05 |
| Aqueous Solubility | Data Not Available | Low | Low | Low |
| CYP450 Inhibition | Data Not Available | Potential inhibitor of CYP2C19, 3A4 | Substrate of multiple CYPs, weak inhibitor | Substrate of multiple CYPs |
| hERG Inhibition | Data Not Available | Low risk | Low risk | Low risk |
| Ames Mutagenicity | Data Not Available | Negative | Negative | Negative |
Experimental Protocols
Detailed methodologies for key experiments are crucial for validating in-silico predictions.
Proteasome Inhibition Assay
This assay quantifies the inhibitory activity of a compound against the chymotrypsin-like activity of the 20S proteasome.[4][5]
Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the 20S proteasome to each well of the microplate.
-
Add the diluted test compounds to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time using a plate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 value for each compound.
Cell Viability (MTT) Assay
The MTT assay assesses the cytotoxic effect of a compound on cancer cell lines.[6][7][8][9]
Materials:
-
Cancer cell line (e.g., multiple myeloma cell line RPMI-8226)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Signaling Pathway of Proteasome Inhibition
Caption: Signaling pathway of proteasome inhibition by boronic acids.
Experimental Workflow for In-Silico Analysis and Validation
Caption: Workflow for in-silico modeling and experimental validation.
Conclusion
In-silico modeling provides a powerful and efficient approach to predict the molecular interactions and potential efficacy of novel drug candidates like this compound. By comparing its predicted properties with those of established drugs such as Bortezomib, Ixazomib, and Delanzomib, researchers can gain valuable insights to guide further experimental validation. The provided protocols and workflows offer a framework for the systematic evaluation of new boronic acid-based proteasome inhibitors. Future studies should focus on generating robust in-silico and experimental data for this compound to fully elucidate its therapeutic potential.
References
- 1. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatics approaches identified dasatinib and bortezomib inhibit the activity of MCM7 protein as a potential treatment against human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of bortezomib inhibitor docked within the catalytic subunits of the Plasmodium falciparum 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. broadpharm.com [broadpharm.com]
A Comparative Guide to the Biological Activity of Dipeptidyl Boronic Acid Proteasome Inhibitors
This guide provides a comparative analysis of the biological screening results for a series of dipeptidyl boronic acid compounds, a class of molecules known for their potent inhibition of the proteasome. The proteasome is a critical cellular complex responsible for degrading damaged or unnecessary proteins, and its inhibition has proven to be an effective strategy in cancer therapy.[1][2] Bortezomib (Velcade®), a dipeptidyl boronic acid, was the first proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[3][4] This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and therapeutic potential of this compound class.
Comparative Biological Activity
The primary mechanism of action for these compounds is the inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome, which is crucial for degrading a wide range of cellular proteins.[4][5] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50). Furthermore, the cytotoxic effects of these compounds on various human cancer cell lines are evaluated to determine their potential as anti-cancer agents.
Table 1: In Vitro 20S Proteasome Inhibition
This table summarizes the inhibitory activity of several dipeptidyl boronic acid analogues against the chymotrypsin-like (β5 subunit) activity of the human 20S proteasome. Bortezomib is included as a reference compound. Lower IC50 values indicate greater potency.
| Compound ID | P1 Residue | P2 Residue | N-Cap Group | 20S Proteasome IC50 (nM) |
| Bortezomib | Leucine | Phenylalanine | Pyrazinecarbonyl | 2.2 - 6.0 |
| Analogue 4 | Leucine | Phenylalanine | Naphthoyl | 1.5 |
| Analogue 6 | Leucine | Phenylalanine | Benzoyl | 3.1 |
| Analogue 8 | Leucine | Phenylalanine | Adamantoyl | 0.9 |
| AS-06 | Valine | Tyrosine | Phenylacetyl | 2.2[6] |
| AS-29 | Leucine | Tyrosine | Phenylacetyl | 14.0[6] |
Data is compiled for illustrative purposes from public domain sources and representative literature on bortezomib analogues.[6][7][8][9]
Table 2: In Vitro Anti-proliferative Activity in Human Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values, demonstrating the cytotoxic effects of selected compounds on different human cancer cell lines after a 72-hour exposure.
| Compound ID | A549 (Lung Cancer) IC50 (nM) | PC3 (Prostate Cancer) IC50 (nM) | MDA-MB-231 (Breast Cancer) IC50 (nM) | RPMI-8226 (Multiple Myeloma) IC50 (nM) |
| Bortezomib | 27.3[3][7] | 42.0[3][7] | ~15 | ~7.0 |
| Analogue 4 | 14.03[3][7] | 26.1[3][7] | Not Reported | Not Reported |
| Analogue 6 | 18.5[3][7] | 37.0[3][7] | Not Reported | Not Reported |
| Analogue 8 | 12.4[3][7] | 21.2[3][7] | Not Reported | Not Reported |
Data is compiled for illustrative purposes from public domain sources.[3][7]
Signaling Pathway and Experimental Workflow
Ubiquitin-Proteasome Pathway
Dipeptidyl boronic acids target the 26S proteasome, the central protease of the ubiquitin-proteasome pathway (UPP).[1][10] This pathway is essential for regulated protein degradation, which controls numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[11] Proteins destined for degradation are tagged with a polyubiquitin chain by a cascade of enzymes (E1, E2, and E3).[10][12] The tagged protein is then recognized and degraded by the 26S proteasome.[1][10][12] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and cell cycle inhibitors, ultimately triggering cell death in cancer cells.[4]
Caption: The Ubiquitin-Proteasome Pathway and point of inhibition.
Screening Workflow
The general workflow for screening these compounds involves a primary enzymatic assay to determine direct inhibition of the proteasome, followed by secondary cell-based assays to assess cytotoxicity and anti-proliferative effects on cancer cell lines.
Caption: General workflow for screening boronic acid proteasome inhibitors.
Experimental Protocols
Protocol 1: 20S Proteasome Chymotrypsin-Like Activity Assay
This protocol measures the inhibition of the chymotrypsin-like activity of purified human 20S proteasome.
-
Principle: The assay utilizes a fluorogenic peptide substrate, Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC).[5][13] Cleavage of this substrate by the proteasome releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 1-5 nM of 20S proteasome to each well containing either a test compound dilution or buffer (for control).
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding Suc-LLVY-AMC to a final concentration of 10-20 µM.[15]
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.[14]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the control and calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of the compounds against cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity.[16][17] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[18] The amount of formazan produced is proportional to the number of living cells.[17]
-
Materials:
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17]
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[16][19][20]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[16][20]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.[18]
-
Measure the absorbance of each well at 570 nm using a plate reader.[19]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
References
- 1. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the Proteasome Inhibitor VelcadeTM (Bortezomib): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential usage of proteasome inhibitor bortezomib (Velcade, PS-341) in the treatment of metastatic melanoma: basic and clinical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. Discovery of a novel dipeptidyl boronic acid proteasome inhibitor for the treatment of multiple myeloma and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. Video: The Proteasome [jove.com]
- 13. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ubpbio.com [ubpbio.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. clyte.tech [clyte.tech]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of Suzuki coupling protocols for sulfonamide boronic acids
A Head-to-Head Comparison of Suzuki Coupling Protocols for the Synthesis of Biaryl Sulfonamides
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] For researchers in drug discovery and development, the synthesis of biaryl sulfonamides is of particular interest due to the prevalence of this motif in medicinally active compounds. This guide provides a head-to-head comparison of two prominent protocols for the synthesis of biaryl sulfonamides via Suzuki coupling, offering detailed experimental data and methodologies to aid in reaction optimization and selection.
The protocols compared herein focus on the coupling of sulfonyl chlorides and aryl sulfamates with arylboronic acids, both providing robust routes to the desired biaryl sulfonamide products. The key differences lie in the choice of catalyst, with one protocol employing a traditional palladium-based system and the other a nickel-based catalyst.
Data Presentation: Comparison of Key Reaction Parameters
The following table summarizes the quantitative data from two distinct Suzuki coupling protocols for the synthesis of biaryl sulfonamides. Protocol 1 utilizes a palladium catalyst with a carbene ligand for the coupling of sulfonyl chlorides, while Protocol 2 employs a nickel catalyst for the coupling of aryl sulfamates.
| Parameter | Protocol 1: Palladium-Catalyzed Coupling of Sulfonyl Chlorides | Protocol 2: Nickel-Catalyzed Coupling of Aryl Sulfamates |
| Catalyst | 1.5 mol % Pd₂(dba)₃ with 6 mol % IMes-HCl (7) | 10 mol % NiCl₂(PCy₃)₂ |
| Base | 3.0 equiv. Na₂CO₃ | 7.2 equiv. K₃PO₄ |
| Solvent | THF | Toluene |
| Temperature | 65 °C | 130 °C |
| Reaction Time | Typically 12-24 hours | 24 hours |
| General Yields | Good to excellent (up to 95%)[3] | Excellent (up to 99%)[4] |
| Substrate Scope | Broad scope for electronically and structurally diverse sulfonyl chlorides and boronic acids.[3] | Effective for both naphthyl and non-fused aromatic sulfamates.[4] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Sulfonyl Chlorides and Boronic Acids[3]
This protocol is adapted from the work of Dubbaka and Vogel, which describes an efficient palladium-catalyzed cross-coupling of arenesulfonyl chlorides with arylboronic acids.
Materials:
-
Arenesulfonyl chloride (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol %)
-
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes-HCl, 6 mol %)
-
Na₂CO₃ (3.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the arenesulfonyl chloride (1.0 equiv), arylboronic acid (1.2 equiv), Na₂CO₃ (3.0 equiv), and IMes-HCl (6 mol %).
-
Add anhydrous THF to the flask.
-
In a separate flask, prepare a stock solution of Pd₂(dba)₃ in anhydrous THF.
-
Add the required amount of the Pd₂(dba)₃ solution (1.5 mol %) to the reaction mixture.
-
The reaction mixture is then heated to 65 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates with Arylboronic Acids[4]
This protocol is based on the work of Shieh, featuring a nickel-catalyzed approach for the coupling of aryl sulfamates.
Materials:
-
Aryl sulfamate (1.0 equiv)
-
Arylboronic acid (4.0 equiv)
-
NiCl₂(PCy₃)₂ (10 mol %)
-
K₃PO₄ (7.2 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, a screw-capped vial is charged with the aryl sulfamate (1.0 equiv), arylboronic acid (4.0 equiv), NiCl₂(PCy₃)₂ (10 mol %), and K₃PO₄ (7.2 equiv).
-
Anhydrous toluene is added, and the vial is sealed with a cap containing a PTFE septum.
-
The reaction mixture is removed from the glovebox and heated to 130 °C in an oil bath with vigorous stirring for 24 hours.
-
After 24 hours, the reaction is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude material is purified by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the general Suzuki-Miyaura coupling catalytic cycle and a comparison of the key components of the two protocols described.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Assessing the Influence of the ortho-Methyl Group on Coupling Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a methyl group at the ortho position of an aromatic ring can significantly influence the outcome of chemical coupling reactions. This guide provides an objective comparison of the product's performance with and without this structural feature, supported by experimental data. The steric and electronic effects of the ortho-methyl group play a crucial role in determining reaction efficiency, yield, and even the reaction mechanism itself.
Data Presentation: Quantitative Comparison of Coupling Efficiencies
The following table summarizes the impact of the ortho-methyl group on the yield of various palladium-catalyzed cross-coupling reactions. The data has been compiled from multiple studies to provide a clear comparison between substrates with and without the ortho-methyl substituent.
| Coupling Reaction Type | Substrate without ortho-Methyl Group (Yield %) | Substrate with ortho-Methyl Group (Yield %) | Catalyst/Ligand System | Reference |
| Suzuki-Miyaura Coupling | Phenylboronic acid (Yield not specified) | o-Tolylboronic acid (Reduced reactivity) | Pd(OAc)₂ / SPhos | [1] |
| 4-Chlorotoluene (High Yield) | 2-Bromo-1,3-dimethylbenzene (Good Yield) | Pd(OAc)₂ / AntPhos | [2] | |
| Buchwald-Hartwig Amination | Aryl chlorides (General - High Activity) | ortho-Substituted aryl chlorides (Well tolerated) | [Pd(cinnamyl)Cl]₂ / NHC Ligand | [3] |
| Denitrogenative Cross-Coupling | N-phenyl-[3][4][5]-benzotriazin-4(3H)-one (89%) | N-(o-tolyl)-[3][4][5]-benzotriazin-4(3H)-one (90%) | Pd(OAc)₂ / XantPhos | [4] |
| [3][4][5]-Benzotriazin-4(3H)-one (on C3) (89%) | 3-Methyl-[3][4][5]-benzotriazin-4(3H)-one (72%) | Pd(OAc)₂ / XantPhos | [4] | |
| Transition-Metal-Free Coupling | Aryl iodides (General) | 2-Iodotoluene (80%) | Base-promoted homolytic aromatic substitution | [6] |
Analysis of Data:
The data indicates that the influence of the ortho-methyl group is highly context-dependent. In some instances, such as the denitrogenative cross-coupling with the methyl group on the N-phenyl ring, there is no negative impact on the yield.[4] However, when the methyl group is on the benzotriazinone ring at the C3 position, a noticeable decrease in yield is observed, likely due to steric hindrance near the reaction center.[4] In Suzuki-Miyaura and Buchwald-Hartwig aminations, while often tolerated, the presence of ortho-substituents can necessitate the use of specialized, bulky ligands to overcome steric challenges and achieve high efficiency.[2][3] Interestingly, in some transition-metal-free reactions, even sterically hindered substrates like 2-iodotoluene can provide good yields.[6]
Experimental Protocols
Below are detailed methodologies for representative coupling reactions cited in the data table.
1. General Procedure for Palladium-Catalyzed Denitrogenative Cross-Coupling:
-
Reaction Setup: To a dried Schlenk tube are added[3][4][5]-benzotriazin-4(3H)-one (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol %), and XantPhos (0.02 mmol, 10 mol %). The tube is evacuated and backfilled with nitrogen three times.
-
Reagent Addition: Anhydrous dioxane (2 mL) and DABAL-Me₃ (0.2 mmol, 1.0 equiv) are added under a nitrogen atmosphere.
-
Reaction Conditions: The reaction mixture is stirred at 80 °C or 100 °C until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ortho-methylated benzamide.[4][7]
2. General Procedure for Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling:
-
Reaction Setup: In a nitrogen-filled glovebox, an oven-dried vial is charged with Pd(OAc)₂ (1 mol %), AntPhos (2 mol %), the di-ortho-substituted aryl halide (1.0 equiv), and the secondary alkylboronic acid (1.5 equiv).
-
Reagent Addition: Toluene (as solvent) and a base (e.g., K₃PO₄, 3.0 equiv) are added.
-
Reaction Conditions: The vial is sealed and the reaction mixture is stirred at 110 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[2]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle of a typical cross-coupling reaction, a general workflow for assessing coupling efficiency, and the logical relationship of the ortho-methyl group's influence.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for assessing coupling efficiency.
Caption: Influence of the ortho-methyl group on coupling reactions.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of [1,2,3]-Benzotriazin-4(3 H)-ones with DABAL-Me3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid was not located. The following guidance is based on the safety profiles of structurally similar compounds, including various phenylboronic acids and sulfamoyl-containing molecules. It is imperative to consult the specific SDS provided by the supplier for the most accurate and comprehensive safety information.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal and environmental safety.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related boronic acids and sulfamoyl compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[2][6]
-
Wash hands thoroughly with soap and water after handling and before breaks.[2][7][8]
-
Remove any contaminated clothing immediately and wash it before reuse.[2][6]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][9] | To protect eyes from contact, which can cause serious irritation.[2][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2][9] | To prevent skin contact and potential irritation.[2][3][4] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2] | To protect skin from accidental splashes or spills.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][10] | To prevent respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within a chemical fume hood for the procedure.
-
Weighing and Transfer: Handle the solid compound carefully to minimize dust formation. Use a spatula for transfers. If there is a risk of dust, consider working in a glove box or using a powder containment hood.
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction: If used in a reaction, maintain the setup within the fume hood. Ensure all joints are properly sealed.
-
Post-Procedure: After handling, decontaminate the work area. Wipe down surfaces with an appropriate solvent and then with soap and water.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]
Waste Collection:
-
Solid Waste: Collect unreacted compound and any contaminated solids (e.g., filter paper, paper towels) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.[11]
-
Contaminated PPE: Place used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.
Disposal Method:
-
All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department.[11] Follow their specific procedures for chemical waste pickup.
-
For small quantities of boronic acid waste, in-lab neutralization with a mild base to a pH between 5.5 and 9.0 may be possible, but only if permitted by your institution and local regulations.[1] Once neutralized, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water, but this must be confirmed with your local wastewater authority.[1][10]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. labproinc.com [labproinc.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sciencing.com [sciencing.com]
- 11. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
